Product packaging for 3-Methyl-2-thioxoimidazolidin-4-one(Cat. No.:CAS No. 694-68-8)

3-Methyl-2-thioxoimidazolidin-4-one

Cat. No.: B1231900
CAS No.: 694-68-8
M. Wt: 130.17 g/mol
InChI Key: MEJHYNPOIFOIIU-UHFFFAOYSA-N
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Description

3-Methyl-2-thioxoimidazolidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2OS and its molecular weight is 130.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2OS B1231900 3-Methyl-2-thioxoimidazolidin-4-one CAS No. 694-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJHYNPOIFOIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50989215
Record name 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-68-8
Record name Methylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the known biological activities associated with its structural class. The information presented herein is intended to support researchers and drug development professionals in the exploration and utilization of this versatile molecule.

Core Properties

This compound, with the CAS number 694-68-8, possesses a well-defined chemical structure and a distinct set of physical properties. These foundational data points are essential for its handling, characterization, and application in research and development.

PropertyValueReference
Molecular Formula C₄H₆N₂OS[1][2]
Molecular Weight 130.17 g/mol [1][2]
Melting Point 214-215 °C[1]
Boiling Point (Predicted) 176.8 ± 23.0 °C[1]
Density (Predicted) 1.40 ± 0.1 g/cm³[1]
pKa (Predicted) 9.47 ± 0.20[1]
Appearance Light yellow to yellow solid[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of N-methylthiourea with an appropriate C2 synthon. A common and effective method involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of thiohydantoin synthesis.

Materials:

  • Methyl glycinate hydrochloride

  • Methyl isothiocyanate

  • Pyridine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve methyl glycinate hydrochloride in a mixture of pyridine and water.

  • Add methyl isothiocyanate to the solution and heat the mixture. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous phase with concentrated hydrochloric acid and heat to induce cyclization.

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not widely published, the expected spectral characteristics can be inferred from data available for its derivatives.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching3200 - 3100
C-H stretching (methyl)2950 - 2850
C=O stretching (amide)~1740
C=S stretching (thioamide)~1200 - 1100

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is anticipated to display a singlet for the N-methyl protons, a singlet for the methylene protons of the imidazolidinone ring, and a broad singlet for the N-H proton.

    • N-CH₃: ~3.0 ppm (singlet, 3H)

    • CH₂: ~4.0 ppm (singlet, 2H)

    • N-H: ~8.0-10.0 ppm (broad singlet, 1H)

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the thiocarbonyl carbon.

    • N-CH₃: ~25-30 ppm

    • CH₂: ~50-55 ppm

    • C=O: ~170-175 ppm

    • C=S: ~180-185 ppm

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 130. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CS, and fragments from the methyl group.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of 2-thioxoimidazolidin-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[3][4] These findings suggest that this compound could serve as a valuable lead compound or building block in drug discovery programs.

Derivatives of the 2-thioxoimidazolidin-4-one scaffold have been reported to exhibit:

  • Antimicrobial Activity: Including antibacterial and antifungal properties.[5][6]

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.[2][4]

  • Anti-inflammatory Activity: Showing potential in modulating inflammatory pathways.

  • CNS Depressant Activity: Indicating possible effects on the central nervous system.[7]

The diverse biological profile of this class of compounds underscores the potential of this compound as a key intermediate for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. The biological activities reported for its derivatives suggest potential interactions with various cellular targets, but the precise mechanisms remain to be elucidated for the parent compound.

The general workflow for investigating the biological activity of a compound like this compound would typically follow the logical progression outlined below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) target_id Target Identification (e.g., Affinity Chromatography, Proteomics) antimicrobial->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo

References

3-Methyl-2-thioxoimidazolidin-4-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related compounds.

Chemical Structure and IUPAC Name

IUPAC Name: 3-methyl-2-sulfanylideneimidazolidin-4-one

The chemical structure of this compound is characterized by a five-membered imidazolidine ring. This ring contains two nitrogen atoms, a carbonyl group at the 4th position, a thione group at the 2nd position, and a methyl group attached to the nitrogen atom at the 3rd position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₄H₆N₂OS-
Molecular Weight 130.17 g/mol -
Melting Point 214-215 °C[1]
Boiling Point (Predicted) 176.8 ± 23.0 °C-
Density (Predicted) 1.40 ± 0.1 g/cm³-
pKa (Predicted) 9.47 ± 0.20-

Note: Some physical properties are predicted values and should be confirmed by experimental data.

Experimental Protocols

The synthesis of 2-thioxoimidazolidin-4-one derivatives often involves the cyclization of a thiosemicarbazone with an α-haloester. A general protocol for the synthesis of the this compound core, adapted from literature on similar compounds, is described below.

General Synthesis of the 2-Thioxoimidazolidin-4-one Core:

This experimental protocol outlines a common method for the synthesis of the 2-thioxoimidazolidin-4-one scaffold.

  • Formation of Thiosemicarbazone:

    • An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

    • The reaction mixture is typically refluxed for a period of time to ensure complete formation of the thiosemicarbazone intermediate.

    • The product is then isolated by filtration and can be purified by recrystallization.

  • Cyclization Reaction:

    • The purified thiosemicarbazone is dissolved in a solvent like absolute ethanol.

    • Ethyl chloroacetate and a base, such as fused sodium acetate, are added to the solution.

    • The mixture is heated under reflux for several hours.

    • Upon cooling, the reaction mixture is poured into cold water to precipitate the crude product.

    • The solid is collected by filtration, washed with water, and dried.

  • Purification:

    • The crude 3-substituted-2-thioxoimidazolidin-4-one can be further purified by recrystallization from a suitable solvent, such as ethanol or butanol.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of 2-thioxoimidazolidin-4-one derivatives has shown significant biological activity, particularly in the realm of oncology. Studies on certain derivatives have indicated that they can induce apoptosis in cancer cells, with some evidence pointing towards the involvement of the PI3K/AKT signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy.

Below is a conceptual diagram illustrating the potential mechanism of action for a 2-thioxoimidazolidin-4-one derivative as an anticancer agent via the PI3K/AKT pathway.

PI3K_AKT_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Thioxoimidazolidinone 2-Thioxoimidazolidin-4-one Derivative Thioxoimidazolidinone->PI3K inhibits

Potential inhibition of the PI3K/AKT signaling pathway by a 2-thioxoimidazolidin-4-one derivative.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., Methylthiourea, Ethyl Chloroacetate) Reaction Cyclization Reaction Starting_Materials->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Compound Lead Compound Identification In_Vivo_Studies->Lead_Compound

A generalized workflow for the synthesis and biological screening of 2-thioxoimidazolidin-4-one derivatives.

References

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one (CAS Number: 694-68-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-thioxoimidazolidin-4-one, also known as 3-methyl-2-thiohydantoin, is a heterocyclic organic compound belonging to the thiohydantoin class. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and safety information. While this specific compound is less studied than its derivatives, this document consolidates the current knowledge to serve as a valuable resource for researchers.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 694-68-8[3]
Molecular Formula C₄H₆N₂OS[3]
Molecular Weight 130.17 g/mol [3]
Melting Point 214-215 °C (Solvent: water)
Boiling Point 176.8±23.0 °C (Predicted)
Density 1.40±0.1 g/cm³ (Predicted)
pKa 9.47±0.20 (Predicted)
Appearance Light yellow to yellow Solid

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate N-methylated amino acid derivative with a thiocyanate or isothiocyanate. A notable synthesis route involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate. This reaction is a key step in the total synthesis of the marine natural product Leucettamine B.[4][5]

Experimental Protocol: Synthesis of this compound (General Procedure)

Reactants:

  • Methyl glycinate hydrochloride

  • Methyl isothiocyanate

  • A suitable base (e.g., triethylamine)

  • An appropriate solvent (e.g., pyridine, ethanol, or a mixture)

Procedure:

  • To a solution of methyl glycinate hydrochloride in the chosen solvent, add the base to neutralize the hydrochloride and liberate the free amino ester.

  • Slowly add methyl isothiocyanate to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The cyclization to form the thiohydantoin ring may occur spontaneously upon heating or may require the addition of an acid or base catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain this compound.

G cluster_reaction Reaction cluster_end Product A Methyl Glycinate Hydrochloride C Intermediate Formation (Thioureidoacetate) A->C 1. B Methyl Isothiocyanate B->C 2. Base Base (e.g., Triethylamine) Base->C D Intramolecular Cyclization (Heated in Solvent) C->D 3. Heat E This compound D->E 4. Purification

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain at the time of this writing. Researchers are advised to perform their own analytical characterization upon synthesis.

Expected Spectroscopic Features:

  • ¹H NMR: A singlet for the N-methyl protons, a singlet for the methylene protons of the imidazolidinone ring, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the carbonyl carbon (C=O), and the thiocarbonyl carbon (C=S).

  • IR: Characteristic absorption bands for the N-H stretch, C-H stretches, the carbonyl (C=O) stretch (typically around 1700-1750 cm⁻¹), and the C=S stretch.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 130.

Biological Activity

The 2-thioxoimidazolidin-4-one (2-thiohydantoin) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[2][6] Derivatives have demonstrated a broad spectrum of activities, including:

  • Anticancer: Various substituted 2-thiohydantoins have shown potent activity against different cancer cell lines.[1][7]

  • Antimicrobial: The thiohydantoin core is found in compounds with antibacterial and antifungal properties.[2][8]

  • Antiviral: Certain derivatives have been investigated for their antiviral effects.[9]

  • Enzyme Inhibition: Substituted 2-thiohydantoins have been identified as inhibitors of various enzymes.[10]

It is important to note that these activities are reported for derivatives of the core structure. Specific biological studies on the unsubstituted this compound are limited.

Interestingly, this compound has been identified as a human metabolite of the antithyroid drug carbimazole.[4][5] Carbimazole is a prodrug that is metabolized to methimazole, the active therapeutic agent. The formation of 3-methyl-2-thiohydantoin suggests a metabolic pathway involving oxidation of methimazole.

G Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Drug) Carbimazole->Methimazole Hydrolysis in vivo Metabolite 3-Methyl-2-thioxo- imidazolidin-4-one Methimazole->Metabolite Oxidative Metabolism Excretion Further Metabolism and/or Excretion Metabolite->Excretion

Metabolic pathway of Carbimazole leading to this compound.

Safety and Handling

Based on available safety data sheets (SDS) for this compound and structurally related chemicals, this compound should be handled with care in a laboratory setting.

Hazard Statements (Predicted):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin, eye, and respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound of interest due to its core thiohydantoin structure, which is prevalent in many biologically active molecules. While specific experimental data for this particular compound is sparse in the literature, its role as a synthetic intermediate and a drug metabolite highlights its relevance. Further research is warranted to fully characterize its physical and spectroscopic properties, optimize its synthesis, and explore its potential biological activities. This guide serves as a foundational document to aid researchers in these future investigations.

References

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecular characteristics, synthesis, and biological activities of 3-Methyl-2-thioxoimidazolidin-4-one and its broader class of 2-thioxoimidazolidin-4-one derivatives.

Core Molecular Data

This compound is a heterocyclic compound belonging to the thiohydantoin class. Its fundamental molecular properties are summarized below.

PropertyValueReference
Molecular Formula C₄H₆N₂OS[1][2]
Molecular Weight 130.171 g/mol [1][2]
CAS Number 694-68-8[1]
MDL Number MFCD00038425[2]

Synthesis and Experimental Protocols

The synthesis of 2-thioxoimidazolidin-4-one derivatives is a versatile process, often involving the cyclization of thiosemicarbazones. Below is a representative experimental protocol for the synthesis of related derivatives.

Experimental Protocol: Synthesis of 3-(aryl-methyleneamino)-2-thioxoimidazolidin-4-one Derivatives

This protocol is adapted from methodologies described for the synthesis of various 2-thioxoimidazolidin-4-one derivatives.[3][4]

Step 1: Synthesis of Thiosemicarbazones

  • A mixture of an appropriate aromatic aldehyde or ketone (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.

  • The mixture is dissolved in a suitable solvent, such as absolute ethanol (10 mL).

  • The solution is heated under reflux for a specified period, typically several hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid thiosemicarbazone is filtered, washed with cold water, and dried.

Step 2: Cyclization to form the 2-Thioxoimidazolidin-4-one Ring

  • The synthesized thiosemicarbazone (0.01 mol) is mixed with ethyl chloroacetate (0.03 mol) and fused sodium acetate (0.03 mol).[4]

  • The mixture is dissolved in absolute ethanol (10 mL) and heated under reflux for approximately 8 hours.[4]

  • After the reflux period, the reaction mixture is poured over cold water.[4]

  • The solid product that separates out is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 3-(aryl-methyleneamino)-2-thioxoimidazolidin-4-one derivative.[4]

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with mass spectrometry.[5][6][7]

Logical Workflow for Synthesis

The following diagram illustrates the general two-step synthesis process for creating 2-thioxoimidazolidin-4-one derivatives.

G General Synthesis Workflow A Aromatic Aldehyde/Ketone + Thiosemicarbazide B Reflux in Ethanol A->B Step 1 C Thiosemicarbazone Intermediate B->C D Cyclization with Ethyl Chloroacetate & Sodium Acetate C->D Step 2 E 2-Thioxoimidazolidin-4-one Derivative D->E

General synthesis workflow for 2-thioxoimidazolidin-4-ones.

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[8]

Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of these compounds. They have been evaluated against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10]

Table of In Vitro Cytotoxicity Data for 2-Thioxoimidazolidin-4-one Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
Derivative 14HepG-22.33[8]
Derivative 5MCF-73.98[8]
Compound 4HepG20.017 µM[10]

Antimicrobial and Other Activities: The 2-thioxoimidazolidin-4-one core is also associated with significant antibacterial and antifungal properties.[6][11] Additionally, various derivatives have been investigated for anticonvulsant, antiviral, and anxiolytic activities.[8]

Mechanism of Action: Signaling Pathway Modulation

A key mechanism underlying the anticancer effects of certain 2-thioxoimidazolidin-4-one derivatives is the inhibition of critical cell survival pathways, such as the PI3K/Akt signaling cascade.[10] This pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.

PI3K/Akt Signaling Pathway Inhibition

The diagram below outlines the PI3K/Akt pathway and the inhibitory action of 2-thioxoimidazolidin-4-one derivatives.

G PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Thioxoimidazolidin-4-one Derivatives Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt pathway by 2-thioxoimidazolidin-4-one derivatives.

By inhibiting PI3K and/or Akt, these compounds can block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[10] Studies have shown that treatment with these derivatives can enhance the expression of pro-apoptotic genes like p53 and caspases while impeding anti-apoptotic genes such as Bcl-2.[10]

Conclusion

This compound and its related structures represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with a diverse range of biological activities, particularly in oncology and infectious diseases, makes them a promising scaffold for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these derivatives is crucial for translating their potential into clinical applications.

References

A Technical Guide to the Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a vital heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a broad and potent spectrum of pharmacological activities, establishing them as privileged structures in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with structured data, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have been extensively studied for their potential as anticancer agents.[3][4] These compounds have shown significant cytotoxic effects against a variety of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).[5][6]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of various 2-thioxoimidazolidin-4-one derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/ReferenceCell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM) of Ref. DrugCitations
Compound 4 HepG-20.017Staurosporine5.07[7][8]
Compound 2 HepG-20.185-Fluorouracil5.18[7][8]
Compound 6b MCF-715.57 (µg/mL)Doxorubicin-[9]
Compound 6b HepG-243.72 (µg/mL)Doxorubicin-[9]
Compound 7 HCT-1167.435-Fluorouracil11.36[10]
Compound 9 HCT-116-Doxorubicin-[6]
Unnamed Derivative HepG-22.33 (µg/mL)--[6]
Mechanism of Action: Apoptosis Induction and Pathway Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M or G0/G1 phase in HepG2 cells.[6][7]

One of the key signaling pathways targeted by these compounds is the PI3K/AKT pathway, which is often overactive in cancer and promotes cell survival.[8] By inhibiting this pathway, the derivatives can suppress anti-apoptotic proteins like Bcl-2 and enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases (Caspase-3, -8, -9), ultimately leading to cancer cell death.[7][11]

PI3K_AKT_Pathway Diagram showing the inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives, leading to apoptosis. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Compound 2-Thioxoimidazolidin-4-one Derivative Compound->PI3K Inhibits AKT AKT Compound->AKT Inhibits p53 p53 (Pro-apoptotic) Compound->p53 Enhances Expression PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases p53->Caspases Activates Caspases->Apoptosis Induces Antimicrobial_Screening_Workflow Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth dilution method. cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Compound Synthesized Compound (in DMSO) Dilution Serial Dilution in 96-well Plate Compound->Dilution Microbe Microbial Culture (e.g., S. aureus) Inoculation Inoculation with Standardized Microbe Suspension Microbe->Inoculation Dilution->Inoculation Incubate Incubate at 37°C for 24h Inoculation->Incubate Observe Visual Inspection for Turbidity Incubate->Observe Result Determine MIC Value Observe->Result Biological_Activities The 2-thioxoimidazolidin-4-one scaffold gives rise to a wide range of biological activities. cluster_activities Diverse Biological Activities Core 2-Thioxoimidazolidin-4-one Core Scaffold Anticancer Anticancer (Apoptosis Induction) Core->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Antiviral Antiviral (e.g., Anti-HIV) Core->Antiviral AntiInflammatory Anti-inflammatory (COX/LOX Inhibition) Core->AntiInflammatory Other Other Activities (Anticonvulsant, etc.) Core->Other

References

The Emerging Therapeutic Potential of 3-Methyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-2-thioxoimidazolidin-4-one core, a derivative of the 2-thiohydantoin scaffold, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology, infectious diseases, and anticoagulation.

Core Synthesis and Derivatization

The synthesis of this compound derivatives typically commences with the cyclization of a thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium acetate.[1] This foundational reaction provides the core heterocyclic ring, which can then be further modified at various positions to generate a library of analogues with diverse functionalities.

A general synthetic approach involves the reaction of a substituted thiosemicarbazide with an appropriate ketone or aldehyde to form a thiosemicarbazone. Subsequent cyclization with ethyl chloroacetate yields the 2-thioxoimidazolidin-4-one ring.[1] Further derivatization can be achieved through reactions such as alkylation, acylation, and condensation at the N-1 and C-5 positions, allowing for the introduction of various pharmacophoric groups to modulate biological activity.[2]

General Synthetic Workflow

G cluster_reaction1 Step 1: Thiosemicarbazone Formation cluster_reaction2 Step 2: Cyclization cluster_derivatization Step 3: Derivatization (Optional) cluster_final Final Products A Substituted Thiosemicarbazide D Thiosemicarbazone Intermediate A->D B Ketone/Aldehyde B->D C Ethyl Chloroacetate E 3-Substituted-2-thioxo- imidazolidin-4-one Core C->E D->E  + Ethyl Chloroacetate  + Sodium Acetate D->E F N-1 Alkylation/Acylation E->F E->F G C-5 Condensation E->G E->G H Library of Derivatives F->H G->H

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.[3][4]

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds.[2] Several derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.[1][5]

Table 1: In Vitro Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 14 HepG-2 (Liver)2.33 µg/mL[2]
Compound 5 MCF-7 (Breast)3.98 µg/mL[2]
Compound 4 HepG-2 (Liver)0.017[5]
Compound 2 HepG-2 (Liver)0.18[5]
StaurosporineHepG-2 (Liver)5.07[5]
5-FluorouracilHepG-2 (Liver)5.18[5]

The mechanism of action for the anticancer activity of some derivatives has been investigated, revealing an induction of apoptosis.[5] One promising compound was found to arrest the cell cycle at the G2/M phase and enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cells.[5] Furthermore, this compound was shown to inhibit the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Caspases Caspases (Pro-apoptotic) Bcl2->Caspases Inhibits Caspases->Proliferation Induces Apoptosis Derivative 2-Thioxoimidazolidin-4-one Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.

Antimicrobial Activity

Certain this compound derivatives have also been evaluated for their antimicrobial properties. For instance, two compounds, C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) and C6 (3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one), demonstrated significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of Staphylococcus aureus.[6]

Table 2: Antibacterial Activity against Staphylococcus aureus

CompoundEffective Concentration (µg/mL)Key EffectsReference
C5≤ 31.25Antibacterial, Antibiofilm, Antihemagglutination[6]
C662.5 - 125Antibacterial, Antibiofilm, Antihemagglutination[6]

These findings suggest that the 2-thioxoimidazolidin-4-one scaffold can be a valuable starting point for the development of new antibacterial agents, particularly those targeting resistant pathogens.[6]

Anticoagulant Activity

In addition to anticancer and antimicrobial activities, some derivatives have been investigated for their potential as anticoagulant agents. The anticoagulant activity is typically assessed using Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays.[7] While specific quantitative data is limited in the provided context, the exploration of these derivatives in the realm of anticoagulation further underscores the versatility of this chemical scaffold.[7]

Experimental Protocols

General Procedure for the Synthesis of (E)-3-((1-(4-chlorophenyl) ethylidene) amino)-2-thioxoimidazolidin-4-one (3)

A mixture of 4-chloroacetophenone (0.01 mol) is reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone. This intermediate is then reacted with ethyl chloroacetate (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (30 ml). The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration and recrystallized to afford the title compound.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period. The cells are then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Conclusion

The this compound scaffold is a highly versatile platform for the design and synthesis of novel bioactive molecules. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anticoagulant agents. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds particularly attractive for drug discovery and development programs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

Spectroscopic Data of 3-Methyl-2-thioxoimidazolidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Methyl-2-thioxoimidazolidin-4-one. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes available quantitative data in structured tables, outlines detailed experimental protocols for key analytical techniques, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.0s3HN-CH₃
~4.0s2H-CH₂-
~8.5br s1HN-H

Note: Data is inferred from closely related structures and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~25N-CH₃
~50-CH₂-
~170C=O
~180C=S

Note: Data is predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2950MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Amide)
~1250StrongC=S Stretch

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS) Data
m/zInterpretation
130[M]⁺ (Molecular Ion)
102[M - CO]⁺
73[M - HNCS]⁺
57[CH₃-N=C=S]⁺

Note: Fragmentation patterns are predicted based on the analysis of related 3-substituted-2-thioxo-imidazolidin-4-one derivatives. The base peak and relative intensities will depend on the ionization method and energy.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak ([M]⁺) confirms the molecular weight. The fragmentation pattern provides structural information. A detailed analysis of the fragmentation of 3-substituted-2-thioxo-imidazolidin-4-ones has been reported, suggesting characteristic losses of CO, HNCS, and fragments related to the N-substituent.

Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-Methyl-2-thioxo- imidazolidin-4-one NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Structure->Purity

General workflow for spectroscopic analysis.

Mass_Spec_Fragmentation Molecule [M]⁺ (m/z 130) Frag1 [M - CO]⁺ (m/z 102) Molecule->Frag1 - CO Frag2 [M - HNCS]⁺ (m/z 73) Molecule->Frag2 - HNCS Frag3 [CH₃-NCS]⁺ (m/z 73) Molecule->Frag3 Rearrangement Frag4 [CH₃-N=C=S]⁺ (m/z 57) Frag2->Frag4 - H₂

Predicted mass spectral fragmentation pathway.

Preliminary Investigation of 3-Methyl-2-thioxoimidazolidin-4-one Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These activities include anticancer, antimicrobial, and antiviral properties.[2] Structural modifications of the 2-thiohydantoin ring have yielded compounds with a wide range of pharmacological effects, with anticancer activity being a prominent feature.[1] This document outlines a preliminary investigation into the potential cytotoxicity of 3-Methyl-2-thioxoimidazolidin-4-one, drawing upon data from its analogues to inform experimental design and potential mechanisms of action.

Data Presentation: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 14 HepG-2 (Hepatocellular Carcinoma)2.33 µg/mL[2]
(E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 5 MCF-7 (Breast Carcinoma)3.98 µg/mL[2]
2-thioxoimidazolidin-4-one derivative 2 HepG20.18[3]
2-thioxoimidazolidin-4-one derivative 4 HepG20.017[3]
3-aryl 5-benzylidene-1-methyl-2-thiohydantoinsVariousNot specified[1]
3-(furan-2-ylmethyleneamino)-2-thioxoimidazolidin-4-oneVariousNot specified[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results. The following are standard protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, based on studies of related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity Assays start Start cell_culture Cell Culture (e.g., HepG-2, MCF-7) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (this compound) seeding->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation mtt MTT Assay incubation->mtt annexin Apoptosis Assay (Annexin V/PI) incubation->annexin cell_cycle Cell Cycle Analysis (PI Staining) incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis annexin->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Hypothesized Apoptotic Signaling Pathway

Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptotic_pathway cluster_mito Mitochondrion compound 3-Methyl-2-thioxo- imidazolidin-4-one bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits cyto_c Cytochrome c bax->cyto_c release bcl2->bax apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway.

Potential Cell Cycle Arrest Mechanism

Derivatives of 2-thioxoimidazolidin-4-one have been shown to induce cell cycle arrest. A potential logical relationship is depicted below.

cell_cycle_arrest cluster_phases Cell Cycle Phases compound 3-Methyl-2-thioxo- imidazolidin-4-one dna_damage DNA Damage or Cellular Stress compound->dna_damage arrest_point Cell Cycle Arrest (e.g., G2/M phase) dna_damage->arrest_point g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m g2->arrest_point m->g1

Caption: Potential mechanism of cell cycle arrest.

Conclusion

While direct cytotoxic data for this compound is currently lacking, the available information on its structural analogues suggests that it is a promising candidate for anticancer research. The provided experimental protocols and hypothesized mechanisms of action offer a solid framework for initiating a thorough investigation of its cytotoxic properties. Further studies are warranted to elucidate the specific activity and molecular targets of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established synthetic routes for analogous 2-thioxoimidazolidin-4-one derivatives.

Introduction

Imidazolidin-4-one derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-thioxoimidazolidin-4-one scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. The presence of the sulfur atom at the C2 position and the potential for substitution at various positions on the ring allow for the generation of diverse chemical libraries for drug discovery. This document outlines a general and adaptable protocol for the synthesis of this compound.

General Synthesis Pathway

The synthesis of this compound can be achieved through the cyclization of an appropriate N-methylthiourea derivative with an α-haloester, such as ethyl chloroacetate. This method is a common and effective way to construct the 2-thioxoimidazolidin-4-one ring system.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification Methylthiourea Methylthiourea Reaction_Step Cyclization Reaction Methylthiourea->Reaction_Step EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Reaction_Step Base Base (e.g., Sodium Acetate) Base->Reaction_Step Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Step Heat Reflux Heat->Reaction_Step Product This compound Cooling Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->Product Reaction_Step->Cooling

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

  • Methylthiourea

  • Ethyl chloroacetate

  • Anhydrous sodium acetate

  • Ethanol

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FT-IR, NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylthiourea (1 equivalent) and anhydrous sodium acetate (2 equivalents) in absolute ethanol.

  • Addition of Reagent: To this stirring solution, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Quantitative Data

The following table summarizes typical data for the synthesis of 2-thioxoimidazolidin-4-one derivatives, which can be used as a reference for the synthesis of this compound.

CompoundStarting MaterialsSolventReaction Time (h)Yield (%)Melting Point (°C)Reference
3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-oneC-4-Methylphenylglycine, Phenyl isothiocyanateEtOH/H₂O-78.60215-216[1]
3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-oneC-4-Ethylphenylglycine, Phenyl isothiocyanateEtOH/H₂O-73.30246-248[1]
3-((4-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one2-(4-bromobenzylidene)hydrazinecarbothioamide, Ethyl chloroacetateEthanol20--[2]
3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one2-(4-chlorobenzylidene)hydrazinecarbothioamide, Ethyl chloroacetateEthanol2075205-207[2]

Characterization Data of Analogous Compounds

The expected spectroscopic data for this compound can be inferred from the characterization of similar structures reported in the literature.

FT-IR (cm⁻¹):

  • N-H stretching: ~3200-3400 cm⁻¹ (may be absent in the N-methylated product)

  • C-H stretching (aliphatic): ~2900-3000 cm⁻¹

  • C=O stretching (amide): ~1700-1750 cm⁻¹

  • C=S stretching: ~1500-1550 cm⁻¹

¹H-NMR (DMSO-d₆, δ ppm):

  • N-CH₃: A singlet around 2.5-3.5 ppm.

  • CH₂ of the ring: A singlet around 3.5-4.5 ppm.

  • N-H: A broad singlet around 10.0-12.0 ppm (if present).

¹³C-NMR (DMSO-d₆, δ ppm):

  • N-CH₃: ~25-35 ppm

  • CH₂ of the ring: ~40-50 ppm

  • C=O: ~170-180 ppm

  • C=S: ~180-190 ppm

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid inhalation and contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure to suit their specific requirements.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoin derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antiviral, anticancer, and anticonvulsant properties.[1] Accurate and robust analytical methods are crucial for the structural elucidation, purity assessment, and quality control of this compound and its derivatives.

These application notes provide detailed protocols and data interpretation guidelines for the characterization of this compound using several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various matrices. The method separates the target compound from impurities and starting materials based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is typically used for detection, as the imidazolidinone ring contains a chromophore.

Experimental Protocol:

  • System Preparation:

    • HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

    • Column: ZORBAX SB-C18 column (150 mm × 4.6 mm, 5.0 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Filter all mobile phases through a 0.45 µm filter before use.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

    • Working Standard Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the 50:50 mobile phase mixture.

    • Sample Solution: Prepare sample solutions at a similar concentration to the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 225 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      22.0 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN / H2O + FA) SamplePrep Sample & Standard Preparation (0.1 mg/mL) Injection Inject 10 µL onto C18 Column SamplePrep->Injection Separation Gradient Elution (1.0 mL/min, 25°C) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Figure 1. HPLC analysis workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Tune and shim the probe to the sample.

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and pick peaks for both spectra.

Data Interpretation and Presentation: The structure of this compound consists of a methyl group attached to the nitrogen at position 3, a methylene group at position 5, and an N-H proton at position 1.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 12.0 Singlet, broad 1H N¹-H
~4.0 - 4.2 Singlet 2H C⁵-H

| ~3.0 - 3.2 | Singlet | 3H | N³-CH ₃ |

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~180 - 185 C =S (C²)
~170 - 175 C =O (C⁴)
~50 - 55 C H₂ (C⁵)
~25 - 30 N-C H₃

Note: Chemical shifts are estimates based on data for structurally similar compounds like 1-methyl-2-thioxo-imidazolidin-4-one and 3-propyl-2-thioxo-4-imidazolidinone.[2][3] Actual values may vary.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg Sample in 0.7 mL DMSO-d6 Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Tune Tune & Shim Probe Transfer->Tune AcquireH1 Acquire 1H Spectrum Tune->AcquireH1 AcquireC13 Acquire 13C Spectrum AcquireH1->AcquireC13 Process FT, Phasing, Baseline Correction AcquireC13->Process Calibrate Calibrate & Reference to Solvent Peak Process->Calibrate Interpret Assign Peaks & Confirm Structure Calibrate->Interpret

Figure 2. NMR spectroscopy workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of key functional groups such as the N-H bond, the carbonyl (C=O) group, the thiocarbonyl (C=S) group, and C-H bonds.

Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

    • Compare the obtained spectrum with reference spectra of similar compounds if available.

Data Interpretation and Presentation:

Table 3: Expected FTIR Absorption Bands

Frequency Range (cm⁻¹) Intensity Functional Group Assignment
3150 - 3250 Medium N-H Stretch
2900 - 3000 Weak/Medium C-H Stretch (Aliphatic CH₃, CH₂)
1700 - 1750 Strong C=O Stretch (Amide, Ketone)[4]
1200 - 1300 Medium/Strong C=S Stretch (Thiocarbonyl)
1400 - 1500 Medium C-N Stretch

Note: These are typical ranges. The exact position of the peaks can be influenced by the molecular environment and sample state.[4][5]

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Analysis Background Clean ATR Crystal & Collect Background Sample Place Solid Sample on Crystal Background->Sample Scan Acquire Spectrum (4000-400 cm-1, 32 scans) Sample->Scan Identify Identify Peak Frequencies Scan->Identify Assign Assign Functional Groups Identify->Assign

Figure 3. FTIR analysis workflow for functional group identification.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Electron Ionization (EI) is a common technique that also provides structural information through characteristic fragmentation patterns.

Experimental Protocol:

  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

    • GC/MS or LC/MS: Introduce the sample via a chromatographic system for separation prior to ionization.

  • Ionization:

    • Utilize Electron Ionization (EI) for GC/MS or Electrospray Ionization (ESI) for LC/MS and direct infusion. For EI, an energy of 70 eV is standard.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

    • For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

    • Analyze the fragmentation pattern to gain structural insights.

    • For HRMS data, calculate the elemental composition based on the accurate mass.

Data Interpretation and Presentation: The molecular formula for this compound is C₄H₆N₂OS, with a monoisotopic molecular weight of approximately 130.02 Da.

Table 4: Expected Mass Spectrometry Data

m/z Value Ion Notes
130 [C₄H₆N₂OS]⁺˙ Molecular Ion (M⁺˙)
102 [M - CO]⁺˙ Loss of carbon monoxide
73 [M - HNCS]⁺ Loss of isothiocyanic acid
57 [CH₃NCS]⁺˙ Methyl isothiocyanate fragment

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar structures. The base peak and relative intensities will depend on the ionization energy and method.[6][7]

MS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis cluster_data Data Processing Prep Prepare Sample Solution (e.g., in Methanol) Intro Direct Infusion or LC/GC Introduction Prep->Intro Ionize Ionization (e.g., ESI or EI) Intro->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Identify Molecular Ion & Fragments Spectrum->Interpret

Figure 4. Mass spectrometry workflow for molecular weight and structure confirmation.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-thioxoimidazolidin-4-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities. Accurate structural elucidation using NMR spectroscopy is crucial for the successful development of novel therapeutic agents.

Introduction

2-Thioxoimidazolidin-4-ones, also known as 2-thiohydantoins, are a vital scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The substitution pattern on the imidazolidinone ring profoundly influences the biological activity. Therefore, unambiguous characterization of these derivatives is paramount. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural determination of these molecules, providing detailed information about the molecular framework and the chemical environment of individual atoms.

This application note offers a centralized resource for researchers, providing standardized protocols for synthesis and NMR analysis, along with a compilation of spectral data for representative derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

A common and effective method for the synthesis of 2-thioxoimidazolidin-4-one derivatives involves the cyclization of thiosemicarbazones with α-haloesters. The following is a generalized protocol that can be adapted for various substituted derivatives.

Materials:

  • Substituted aldehyde or ketone

  • Thiosemicarbazide

  • Ethyl chloroacetate or other α-haloester

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating plate

Procedure:

  • Synthesis of Thiosemicarbazone Intermediate:

    • In a round-bottom flask, dissolve the substituted aldehyde or ketone (1 equivalent) in absolute ethanol.

    • Add a solution of thiosemicarbazide (1 equivalent) in warm absolute ethanol.

    • A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the 2-Thioxoimidazolidin-4-one Ring:

    • In a separate round-bottom flask, suspend the synthesized thiosemicarbazone (1 equivalent) and anhydrous sodium acetate (2-3 equivalents) in absolute ethanol.

    • Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension while stirring.

    • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The solid 2-thioxoimidazolidin-4-one derivative will precipitate.

    • Collect the product by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Protocol for ¹H and ¹³C NMR Analysis

This protocol outlines the steps for preparing a sample of a 2-thioxoimidazolidin-4-one derivative and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • Synthesized 2-thioxoimidazolidin-4-one derivative

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-thioxoimidazolidin-4-one derivative.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a common choice due to the good solubility of many heterocyclic compounds).

    • Cap the NMR tube and vortex the sample until the compound is completely dissolved. Gentle warming may be required for less soluble compounds.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters:

        • Pulse angle: 30-45 degrees

        • Acquisition time: 2-4 seconds

        • Relaxation delay: 1-5 seconds

        • Number of scans: 8-16

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters:

        • Pulse angle: 30-45 degrees

        • Acquisition time: 1-2 seconds

        • Relaxation delay: 2-5 seconds

        • Number of scans: 1024-4096 (or more, depending on sample concentration)

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J) for the signals in the ¹H NMR spectrum.

    • Peak pick the signals in both ¹H and ¹³C NMR spectra.

Data Presentation

The following tables summarize representative ¹H and ¹³C NMR spectral data for some 2-thioxoimidazolidin-4-one derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Spectral Data of Selected 2-Thioxoimidazolidin-4-one Derivatives in DMSO-d₆

Compound/DerivativeProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one NH (imidazolidinone)12.21s-
CH=N8.55s-
Aromatic-H7.85-7.60m-
CH₂4.35s-
5,5-dimethyl-2-thioxoimidazolidin-4-one NH (position 1)10.50s-
NH (position 3)8.30s-
C(CH₃)₂1.35s-
5-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one NH (imidazolidinone)11.90s-
CH=N8.30s-
Aromatic-H7.70d8.8
Aromatic-H7.05d8.8
OCH₃3.80s-
CH₂4.25s-

Table 2: ¹³C NMR Spectral Data of Selected 2-Thioxoimidazolidin-4-one Derivatives in DMSO-d₆

Compound/DerivativeCarbon AssignmentChemical Shift (δ, ppm)
3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one C=S182.5
C=O170.8
CH=N158.2
Aromatic-C (ipso-Cl)136.0
Aromatic-CH131.5, 129.2
CH₂35.8
5,5-dimethyl-2-thioxoimidazolidin-4-one C=S181.0
C=O175.5
C(CH₃)₂58.0
CH₃25.0
5-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one C=S182.0
C=O170.5
C (ipso-OCH₃)161.0
CH=N157.5
Aromatic-CH130.8, 114.5
OCH₃55.5
CH₂35.5

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of 2-thioxoimidazolidin-4-one derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Start Substituted Aldehyde/ Ketone + Thiosemicarbazide Intermediate Thiosemicarbazone Formation Start->Intermediate Ethanol, Reflux Reactants2 Thiosemicarbazone + Ethyl Chloroacetate Intermediate->Reactants2 Cyclization Cyclization Reaction Reactants2->Cyclization NaOAc, Ethanol, Reflux Product Crude 2-Thioxoimidazolidin-4-one Derivative Cyclization->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for 2-thioxoimidazolidin-4-one derivatives.

NMR_Analysis_Workflow cluster_analysis NMR Analysis Sample_Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Data_Acq NMR Data Acquisition Sample_Prep->Data_Acq H1_NMR 1D ¹H NMR Data_Acq->H1_NMR C13_NMR 1D ¹³C NMR Data_Acq->C13_NMR Processing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity, Coupling Constants) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for ¹H and ¹³C NMR analysis.

Application Notes and Protocols for 3-Methyl-2-thioxoimidazolidin-4-one in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Methyl-2-thioxoimidazolidin-4-one and its derivatives in antimicrobial susceptibility testing (AST). The provided methodologies are based on established standards for evaluating the efficacy of novel antimicrobial agents.

Introduction

This compound belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] The core structure, an imidazolidine ring, is a versatile moiety found in various medicinal agents with demonstrated antiprotozoal, anticancer, antiviral, and broad-spectrum antimicrobial activities.[3][4] The presence of the thioxo group and methyl substitution can influence the compound's biological activity.

The evaluation of new chemical entities like this compound for antimicrobial properties is a critical step in the discovery and development of new drugs to combat infectious diseases, particularly in the face of rising antimicrobial resistance.[5] Standardized AST methods are essential for determining a compound's spectrum of activity and potency, providing reproducible and comparable data.[6]

Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives

While specific data for this compound is not extensively available in public literature, numerous studies on its derivatives demonstrate the antimicrobial potential of this chemical class. The data presented below, summarized from various research articles, can serve as a reference for the expected activity of the core structure.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one (C5)Staphylococcus aureus≤ 31.25[7]
3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one (C6)Staphylococcus aureus62.5–125[7]
Imidazolyl thiazolidinedione derivative T2S. aureus1.9[8]
Imidazolyl thiazolidinedione derivative T2S. epidermidis1.4[8]
Imidazolyl thiazolidinedione derivative T2E. coli1.6[8]
Imidazolyl thiazolidinedione derivative T2P. aeruginosa0.56[8]
Imidazolyl thiazolidinedione derivative T2A. niger8.8[8]
Imidazolyl thiazolidinedione derivative T2A. fumigatus2.3[8]
2,3-diaryl-thiazolidin-4-one derivative 5Gram-positive & Gram-negative bacteria8-60[9]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility testing experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6][10]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Prepare Compound Dilutions: Create a serial two-fold dilution series of this compound in the appropriate broth directly in the 96-well plate. Typical final concentrations might range from 128 µg/mL to 0.06 µg/mL.[6]

  • Standardize Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[11]

  • Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A well containing broth, inoculum, and a standard antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound with no visible growth. This can be determined visually or by using a microplate reader.[11]

Agar Well Diffusion Method

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a well containing the compound.[1]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer

  • This compound solution of known concentration

  • Positive control antibiotic solution

  • Solvent control (if applicable)

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Create a microbial lawn by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the MHA plate.[6]

  • Create Wells: Use a sterile cork borer to create uniform wells in the agar.[11]

  • Apply Compound: Add a fixed volume of the this compound solution to a designated well. Add the positive control antibiotic to another well and a solvent control to a third well.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters (mm).[6]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and a conceptual representation of a potential mechanism of action.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Prepare Compound Stock (this compound) MIC Broth Microdilution (MIC) Compound->MIC Diffusion Agar Well/Disk Diffusion Compound->Diffusion Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum->MIC Inoculum->Diffusion Media Prepare Growth Media (Broth/Agar) Media->MIC Media->Diffusion Incubate Incubation (e.g., 37°C, 18-24h) MIC->Incubate Diffusion->Incubate Read Read Results (Visual/Automated) Incubate->Read Data Data Analysis & Interpretation Read->Data

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism_of_Action cluster_cell Bacterial Cell Compound 3-Methyl-2-thioxo- imidazolidin-4-one Target Potential Target (e.g., Enzyme, DNA) Compound->Target Binds to Inhibition Inhibition of Essential Process Target->Inhibition Leads to Effect Bacteriostatic or Bactericidal Effect Inhibition->Effect Results in

Caption: Conceptual mechanism of action for an antimicrobial compound.

References

Application Note: In Vitro Anticancer Screening Protocol for 2-Thioxoimidazolidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for the in vitro anticancer screening of 2-thioxoimidazolidin-4-one derivatives. These compounds represent a promising class of heterocyclic molecules with demonstrated biological activities, including potent anticancer effects.[1][2] The screening cascade detailed herein begins with a primary cytotoxicity assessment using the MTT assay to determine the half-maximal inhibitory concentration (IC50). Subsequently, promising candidates are subjected to mechanistic assays, including apoptosis analysis via Annexin V/Propidium Iodide (PI) staining and cell cycle analysis, to elucidate their mode of action. Recent studies indicate that some 2-thioxoimidazolidin-4-one derivatives exert their effects by inducing apoptosis, causing cell cycle arrest, and inhibiting critical cell signaling pathways such as the PI3K/Akt pathway.[3][4] This application note offers detailed, step-by-step methodologies, data presentation guidelines, and visual workflows to facilitate the systematic evaluation of these compounds in a cancer research setting.

General Experimental Workflow

The in vitro screening of novel 2-thioxoimidazolidin-4-one compounds follows a multi-step process. It begins with the selection and culture of appropriate cancer cell lines. The primary screen involves a cytotoxicity assay to evaluate the dose-dependent effect of the compounds on cell viability. Compounds exhibiting significant cytotoxic activity are then selected for secondary, more detailed mechanistic studies to understand how they inhibit cancer cell growth, for instance, by inducing programmed cell death (apoptosis) or by halting the cell division cycle.

G cluster_0 Setup cluster_1 Primary Screening cluster_2 Mechanistic Studies (for active compounds) cluster_3 Interpretation cell_culture 1. Cell Line Culture (e.g., HepG2, HCT-116, MCF-7) compound_prep 2. Compound Preparation (Stock & Working Solutions) cell_culture->compound_prep cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding drug_treatment 4. Compound Treatment (Dose-response, 48-72h) cell_seeding->drug_treatment mtt_assay 5. Cytotoxicity Assay (MTT Assay) drug_treatment->mtt_assay ic50 6. Data Analysis (Calculate IC50 Values) mtt_assay->ic50 apoptosis 7a. Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select Hits cell_cycle 7b. Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle Select Hits pathway 8. Pathway Analysis & Mechanism Elucidation apoptosis->pathway cell_cycle->pathway

Caption: General workflow for in vitro anticancer screening of test compounds.

Detailed Experimental Protocols

Cell Culture and Maintenance

Standard aseptic techniques are required for all cell culture procedures.

  • Cell Lines: Human cancer cell lines such as hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) are commonly used.[1][2]

  • Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[5]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]

  • Subculture: Passage cells when they reach 80-90% confluency to ensure they remain in the exponential growth phase.[5]

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]

    • Incubate the plate for 24 hours to allow cells to attach.[1]

  • Compound Treatment:

    • Prepare a stock solution of each 2-thioxoimidazolidin-4-one compound in DMSO.

    • Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of medium containing the various compound concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO used for the compounds) and an untreated control (medium only).[6]

    • Incubate the plate for 48 to 72 hours at 37°C.[5]

  • MTT Assay Procedure:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.[8]

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[5][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[10]

  • Cell Preparation and Treatment:

    • Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.

    • Treat cells with the 2-thioxoimidazolidin-4-one compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Staining Procedure:

    • Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and detach the adherent cells with trypsin. Combine them and centrifuge.[11]

    • Wash the cell pellet twice with cold PBS.[10]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][12]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • The cell population is categorized into four quadrants:

      • Annexin V- / PI- (Lower Left): Live, healthy cells.[12]

      • Annexin V+ / PI- (Lower Right): Early apoptotic cells.[12]

      • Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells.[12]

      • Annexin V- / PI+ (Upper Left): Necrotic cells.

G cluster_legend Legend start Stained Cell Population q_healthy Q3: Healthy Cells Annexin V (-) PI (-) start->q_healthy No Staining q_early Q4: Early Apoptosis Annexin V (+) PI (-) start->q_early Annexin V Staining Only q_late Q2: Late Apoptosis / Necrosis Annexin V (+) PI (+) start->q_late Dual Staining q_necrotic Q1: Necrotic Cells Annexin V (-) PI (+) start->q_necrotic PI Staining Only Annexin Annexin V Positive PI PI Positive

Caption: Categorization of cells after Annexin V and PI staining.
Protocol 3: Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[13] Anticancer agents often induce cell cycle arrest at specific checkpoints.

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates as described for the apoptosis assay.

    • Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Staining Procedure:

    • Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.

    • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while gently vortexing.[14]

    • Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[14][15]

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14] RNase treatment is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • A histogram of fluorescence intensity versus cell count is generated. The DNA content allows for the identification of cell populations:

      • G0/G1 phase: A peak representing cells with 2N DNA content.

      • S phase: A broad distribution between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content.

      • G2/M phase: A peak representing cells with 4N DNA content.

      • Sub-G1 peak: A peak to the left of G0/G1, which often represents apoptotic cells with fragmented DNA.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for comparison.

Cytotoxicity Data (IC50 Values)

The percentage of cell viability is calculated using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

The IC50 value, the concentration of a drug that inhibits cell viability by 50%, is determined by plotting % viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.

Table 1: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

Compound Cell Line IC50 (µM) ± SD
Compound X HepG2 5.2 ± 0.4
HCT-116 8.1 ± 0.9
MCF-7 3.5 ± 0.3
Compound Y HepG2 0.17 ± 0.02
HCT-116 0.54 ± 0.06
MCF-7 0.21 ± 0.03
Doxorubicin HepG2 0.8 ± 0.1
(Control) HCT-116 0.5 ± 0.07

| | MCF-7 | 0.3 ± 0.04 |

Data are representative and should be determined experimentally.

Apoptosis and Cell Cycle Data

Results from flow cytometry experiments are typically presented as the percentage of cells in each quadrant (apoptosis) or phase (cell cycle).

Table 2: Effect of Compound Y on Apoptosis in HepG2 Cells (24h)

Treatment % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Control (Vehicle) 95.1 ± 2.3 2.5 ± 0.6 1.8 ± 0.4
Compound Y (IC50) 60.3 ± 4.5 25.8 ± 3.1 12.1 ± 2.0

| Compound Y (2x IC50) | 35.7 ± 3.8 | 41.2 ± 4.2 | 20.5 ± 2.9 |

Table 3: Effect of Compound Y on Cell Cycle Distribution in HepG2 Cells (24h)

Treatment % Sub-G1 % G0/G1 Phase % S Phase % G2/M Phase
Control (Vehicle) 1.5 ± 0.3 55.4 ± 3.1 28.1 ± 2.5 15.0 ± 1.9

| Compound Y (IC50) | 8.9 ± 1.1 | 25.6 ± 2.8 | 20.5 ± 2.2 | 45.0 ± 3.5 |

Data indicate Compound Y induces apoptosis and causes cell cycle arrest in the G2/M phase.[3]

Potential Signaling Pathway

Several studies have shown that 2-thioxoimidazolidin-4-one derivatives can exert their anticancer effects by modulating key signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR cascade, which is a critical regulator of cell proliferation, growth, and survival.[3][4] Inhibition of this pathway can suppress pro-survival signals and promote apoptosis.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits Proliferation Cell Proliferation & Survival Apoptosis Apoptosis Inhibitor 2-Thioxoimidazolidin-4-one Compound Inhibitor->PI3K inhibits Inhibitor->AKT inhibits mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Bcl2->Apoptosis inhibits

Caption: The PI3K/Akt pathway as a potential target for 2-thioxoimidazolidin-4-ones.

References

Unveiling the Potential of 3-Methyl-2-thioxoimidazolidin-4-one as a Versatile Enzyme Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, 3-Methyl-2-thioxoimidazolidin-4-one, and its broader family of thiohydantoin derivatives are emerging as a promising class of enzyme inhibitors with therapeutic potential across a spectrum of diseases. This document provides a comprehensive overview of their application as enzyme inhibitors, presenting key quantitative data, detailed experimental protocols for inhibitor screening, and visual representations of the relevant biological pathways.

Overview of Inhibitory Activity

This compound and its analogs have demonstrated inhibitory activity against a diverse range of enzymes implicated in various pathological conditions. The thiohydantoin core acts as a versatile scaffold for the design of potent and selective inhibitors.

Quantitative Inhibition Data

The following tables summarize the reported inhibitory activities of this compound and related thiohydantoin derivatives against several key enzymes. This data provides a quantitative basis for comparing the potency of these compounds.

Table 1: Inhibition of Urease by Thiohydantoin Derivatives

CompoundTarget EnzymeInhibition ValueUnitReference
Thiohydantoin from L-valineCanavalia ensiformis Urease (CEU)K_i_ = 0.42mM[1]
Thiohydantoin from L-valineCanavalia ensiformis Urease (CEU)%I = 90.5%[1]

Table 2: Inhibition of Enzymes Involved in Metabolism and Signaling

CompoundTarget EnzymeInhibition ValueUnitReference
2-Thiohydantoin analogue (12)Mutant Isocitrate Dehydrogenase 1 (IDH1 R132H)K_i_ = 4.7µM[2]
3-Octyl-5,5-diphenyl-2-thiohydantoin (37)Fatty Acid Amide Hydrolase (FAAH)IC50 = 6.1 ± 0.3µM[2]
Thiohydantoin derivative (FP4)α-GlucosidaseIC50 = 129.40µg/mL[3]
Thiohydantoin derivative (FP4)α-AmylaseIC50 = 128.90µg/mL[3]
(E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-oneEcto-5'-nucleotidase (h-e5'NT)IC50 = 0.23 ± 0.08µM[4]

Table 3: Antimicrobial and Anticancer Activity of Thiohydantoin Derivatives

CompoundTarget/Cell LineInhibition ValueUnitReference
5-arylidine-2-thiohydantoin (27)Mycobacterium tuberculosisIC50 = 6.7µM[2]
5-arylidine-2-thiohydantoin (28)Mycobacterium tuberculosisIC50 = 4.5µM[2]
2-thioxoimidazolidin-4-one derivative (Compound 2)HepG2 (Liver Cancer)IC50 = 0.18µM[5]
2-thioxoimidazolidin-4-one derivative (Compound 4)HepG2 (Liver Cancer)IC50 = 0.017µM[5]

Experimental Protocols

The following are detailed protocols for performing in vitro enzyme inhibition assays relevant to the study of this compound and its derivatives.

General Enzyme Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for an enzyme inhibition assay.

G General Experimental Workflow for Enzyme Inhibition Assay prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) reaction_setup Reaction Setup in 96-well plate (Enzyme + Inhibitor Incubation) prep->reaction_setup reaction_init Reaction Initiation (Addition of Substrate) reaction_setup->reaction_init detection Signal Detection (e.g., Spectrophotometry) reaction_init->detection data_analysis Data Analysis (Calculation of % Inhibition, IC50) detection->data_analysis

Caption: A typical workflow for in vitro enzyme inhibition assays.

Protocol for Urease Inhibition Assay

This protocol is adapted for the screening of thiohydantoin derivatives against urease.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • This compound or its derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare urease solution in phosphate buffer.

    • Prepare urea solution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop color.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Mutant IDH1 Inhibition Assay

This protocol is designed to screen for inhibitors of the mutant IDH1 enzyme, which is implicated in certain cancers.

Materials:

  • Recombinant human mutant IDH1 (R132H)

  • α-ketoglutarate (α-KG)

  • NADPH

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • This compound or its derivatives

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in HEPES buffer.

  • Assay Protocol:

    • In a 96-well plate, combine the mutant IDH1 enzyme, NADPH, and MgCl₂ in HEPES buffer.

    • Add the test compound at various concentrations to the wells.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding α-KG to each well.

  • Data Analysis:

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

    • Calculate the initial reaction rates from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition and IC50 values as described for the urease assay.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by enzyme inhibition is crucial for drug development. The following diagrams illustrate the mechanisms of action for the inhibition of key enzymes by this compound and its derivatives.

Inhibition of Mutant IDH1 in Cancer Metabolism

Mutations in IDH1 lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which drives cancer progression through epigenetic alterations.[5] Inhibitors of mutant IDH1 block the production of 2-HG.

G Inhibition of Mutant IDH1 Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Mutant IDH1 Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-type IDH1 (NADP+ to NADPH) TCA_cycle TCA_cycle aKG->TCA_cycle Enters TCA Cycle aKG_mut aKG_mut TwoHG TwoHG aKG_mut->TwoHG Mutant IDH1 (NADPH to NADP+) Epigenetic_Changes Epigenetic_Changes TwoHG->Epigenetic_Changes Inhibits Histone Demethylases Tumor_Growth Tumor_Growth Epigenetic_Changes->Tumor_Growth Promotes Inhibitor This compound (or derivative) Inhibitor->aKG_mut Inhibits

Caption: Inhibition of mutant IDH1 by thiohydantoin derivatives prevents the formation of the oncometabolite 2-HG.

Inhibition of Fatty Acid Amide Hydrolase (FAAH) in Endocannabinoid Signaling

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[6] Inhibition of FAAH increases the levels of AEA, which can lead to analgesic and anti-inflammatory effects.

G Inhibition of FAAH in Endocannabinoid Pathway NAPE N-Arachidonoyl phosphatidylethanolamine AEA Anandamide (AEA) NAPE->AEA NAPE-PLD FAAH Fatty Acid Amide Hydrolase (FAAH) AEA->FAAH Substrate CB1_Receptor Cannabinoid Receptor 1 (CB1) AEA->CB1_Receptor Activates Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes Signaling Downstream Signaling (e.g., Analgesia) CB1_Receptor->Signaling Inhibitor This compound (or derivative) Inhibitor->FAAH Inhibits

Caption: Thiohydantoin-based FAAH inhibitors prevent the breakdown of anandamide, enhancing its signaling.

Inhibition of Bacterial Urease in Pathogenesis

Urease is a key virulence factor for many pathogenic bacteria, allowing them to survive in acidic environments like the stomach.[7] Inhibiting urease can be a strategy to combat these infections.

G Inhibition of Bacterial Urease in Pathogenesis cluster_0 Bacterial Cell cluster_1 Host Environment (e.g., Stomach) Urea_in Urea Urease Urease Urea_in->Urease Ammonia_CO2 Ammonia + CO2 Urease->Ammonia_CO2 Ammonia_out Ammonia Ammonia_CO2->Ammonia_out Export pH_increase Increased pH Ammonia_out->pH_increase Tissue_Damage Tissue Damage Ammonia_out->Tissue_Damage Bacterial_Survival Bacterial Survival and Colonization pH_increase->Bacterial_Survival Inhibitor This compound (or derivative) Inhibitor->Urease Inhibits

Caption: Urease inhibitors prevent the neutralization of acidic environments, hindering bacterial survival.

Mechanism of α-Glucosidase Inhibition for Diabetes Management

α-Glucosidase inhibitors delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia.

G Mechanism of α-Glucosidase Inhibition Carbohydrates Dietary Carbohydrates (e.g., Starch) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Carbohydrates->Alpha_Glucosidase Substrate Glucose Glucose Alpha_Glucosidase->Glucose Hydrolyzes to Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Inhibitor This compound (or derivative) Inhibitor->Alpha_Glucosidase Inhibits

Caption: α-Glucosidase inhibitors slow down carbohydrate digestion, reducing the rapid increase in blood glucose after meals.

Conclusion

This compound and its derivatives represent a versatile and promising class of enzyme inhibitors with potential applications in the treatment of cancer, metabolic disorders, infectious diseases, and inflammatory conditions. The provided data and protocols offer a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this chemical scaffold. The diverse range of target enzymes highlights the adaptability of the thiohydantoin core for the design of novel and effective enzyme inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as next-generation therapeutics.

References

Application of 2-thioxoimidazolidin-4-ones in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-thioxoimidazolidin-4-one, a sulfur analog of hydantoin, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This document provides an overview of the applications of 2-thioxoimidazolidin-4-ones in drug design and discovery, with a focus on their anticancer and antimicrobial properties. Detailed protocols for key experiments and a summary of structure-activity relationships are also presented.

Biological Activities and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have been extensively explored for various biological activities. The diverse pharmacological profile of this scaffold makes it a valuable starting point for the design of new drugs targeting a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1] One of the key mechanisms of action for some of these compounds is the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[1] Inhibition of this pathway can lead to the upregulation of pro-apoptotic genes such as p53, PUMA, and caspases, and the downregulation of anti-apoptotic genes like Bcl-2, ultimately leading to cancer cell death.[1]

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one scaffold has also been identified as a promising framework for the development of new antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.[2][3] The structural modifications on the imidazolidinone ring play a crucial role in determining the antimicrobial spectrum and potency.

Data Presentation: Quantitative Efficacy

The following tables summarize the in vitro anticancer and antimicrobial activities of selected 2-thioxoimidazolidin-4-one derivatives from various studies. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of 2-thioxoimidazolidin-4-one Derivatives (IC50 values in µM)

Compound/DerivativeHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
Compound 4 0.017--[1]
Compound 2 0.18--[1]
Staurosporine (Ref.)5.07--[1]
5-FU (Ref.)5.18--[1]
Compound 14 2.33 µg/mL--[4]
Compound 5 -3.98 µg/mL-[4]
Doxorubicin (Ref.)--33.64 µg/mL[5]
Compound 7 82.36 µg/mL--[5]
Compound 9 --72.46 µg/mL[5]

Table 2: Antimicrobial Activity of 2-thioxoimidazolidin-4-one Derivatives (MIC values in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Compound C5 ≤ 31.25--[2]
Compound C6 ≤ 31.25--[2]
Compound 5b 25 mg/mL--[3]
Compound 5a --Active[3]
Compound 5c --Active[3]
Compound 5e --Active[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 2-thioxoimidazolidin-4-one derivatives are provided below.

Synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones

This protocol describes a general method for the synthesis of 5-arylidene-2-thioxoimidazolidin-4-ones via Knoevenagel condensation.[6]

Materials:

  • 2-thioxoimidazolidin-4-one

  • Substituted aromatic aldehyde

  • β-alanine

  • Glacial acetic acid

Procedure:

  • A mixture of 2-thioxoimidazolidin-4-one (1 equivalent), the appropriate aromatic aldehyde (1 equivalent), and β-alanine (0.1 equivalents) in glacial acetic acid is prepared.

  • The reaction mixture is heated at reflux for a specified time (typically 2-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and then with ethanol to remove impurities.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 5-arylidene-2-thioxoimidazolidin-4-one derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2-thioxoimidazolidin-4-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After 24 hours, treat the cells with various concentrations of the 2-thioxoimidazolidin-4-one derivatives (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[2]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer or pipette tips

  • 2-thioxoimidazolidin-4-one derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum uniformly over the surface of the agar plate.

  • Aseptically punch wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Structure-Activity Relationship (SAR)

The biological activity of 2-thioxoimidazolidin-4-one derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring.

  • Position 5: Substitution at the C5 position, often with an arylidene group, is a common strategy to enhance biological activity. The electronic and steric properties of the substituent on the aromatic ring of the arylidene moiety significantly influence the anticancer and antimicrobial potency. Electron-withdrawing groups on the phenyl ring have been shown to increase anticancer activity in some cases.[7]

  • Position 3: Modifications at the N3 position of the imidazolidinone ring can also modulate the biological activity. The introduction of different alkyl or aryl groups at this position can affect the lipophilicity and binding affinity of the molecule to its target.

  • Position 1: Substitution at the N1 position provides another avenue for structural modification and optimization of activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway targeted by 2-thioxoimidazolidin-4-one derivatives and a typical experimental workflow for their evaluation.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Caspase9 Caspase-9 AKT->Caspase9 Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Cell Growth & Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Thioxoimidazolidinone 2-Thioxoimidazolidin-4-one Derivative Thioxoimidazolidinone->PI3K Inhibits

Caption: PI3K/Akt signaling pathway inhibited by 2-thioxoimidazolidin-4-one derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_optimization Lead Optimization SAR Structure-Activity Relationship (SAR) Analysis Synthesis Synthesis of Derivatives SAR->Synthesis Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Antimicrobial Pathway Signaling Pathway Analysis Anticancer->Pathway Enzyme Enzyme Inhibition Assays Antimicrobial->Enzyme LeadOpt Lead Optimization Pathway->LeadOpt Enzyme->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: Experimental workflow for 2-thioxoimidazolidin-4-one drug discovery.

References

Application Notes and Protocols for Assessing CNS Depressant Activity of Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Imidazolidinone derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potential central nervous system (CNS) depressant effects. Assessing these effects is crucial for the development of new therapeutic agents for conditions such as anxiety, insomnia, and epilepsy. This document provides a detailed protocol for evaluating the CNS depressant activity of imidazolidinone derivatives using a combination of in vivo behavioral tests and in vitro assays. The primary mechanism of action for many CNS depressants involves the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.

Key Signaling Pathway: GABAergic Neurotransmission

Many CNS depressants, including benzodiazepines and barbiturates, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor leads to the opening of a chloride (Cl-) channel, resulting in an influx of Cl- ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus leading to CNS depression. Imidazolidinone derivatives with CNS depressant activity are hypothesized to act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA GABA GABA_vesicle->GABA Release GABAA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neurotransmission) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABAA_Receptor Binds Imidazolidinone Imidazolidinone Derivative Benzodiazepine_Site Allosteric Site (e.g., Benzodiazepine site) Imidazolidinone->Benzodiazepine_Site Binds Benzodiazepine_Site->GABAA_Receptor Enhances GABA effect

Caption: GABA-A receptor signaling pathway and modulation by imidazolidinone derivatives.

Experimental Workflow

The assessment of CNS depressant activity of imidazolidinone derivatives follows a multi-step process, beginning with in silico and in vitro screening, followed by in vivo behavioral evaluation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Assessment receptor_binding GABA-A Receptor Binding Assay sedative_hypnotic Sedative & Hypnotic Activity (Open Field, Potentiation of Sleeping Time) receptor_binding->sedative_hypnotic anxiolytic Anxiolytic Activity (Elevated Plus Maze, Hole-Board Test) sedative_hypnotic->anxiolytic motor_coordination Motor Coordination (Rota-rod Test) anxiolytic->motor_coordination data_analysis Data Analysis and Interpretation motor_coordination->data_analysis compound Imidazolidinone Derivative compound->receptor_binding

Caption: Experimental workflow for assessing CNS depressant activity.

In Vivo Behavioral Assays: Detailed Protocols

Open Field Test (OFT) for Sedative and Anxiolytic Activity

The open field test is used to assess general locomotor activity and anxiety-like behavior in a novel environment[1][2][3]. A reduction in locomotor activity is indicative of sedation, while an increase in time spent in the center of the arena suggests anxiolytic effects.

Protocol:

  • Apparatus: A square arena (typically 40x40x30 cm) made of a non-reflective material, with the floor divided into a grid of equal squares (e.g., 16 squares). The central area (e.g., 4 squares) is distinguished from the peripheral area.

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in standard conditions and acclimatized to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer the imidazolidinone derivative or vehicle (control) intraperitoneally (i.p.) 30 minutes before the test. A standard anxiolytic/sedative drug like diazepam (e.g., 1-2 mg/kg, i.p.) is used as a positive control.

    • Gently place the mouse in the center of the open field.

    • Record the following parameters for 5 minutes using a video tracking system or by manual observation:

      • Number of squares crossed (ambulation): A measure of locomotor activity.

      • Time spent in the central zone: An indicator of anxiety level (more time suggests less anxiety).

      • Number of rearings: Vertical movements, indicative of exploratory behavior.

      • Grooming frequency and duration: Self-grooming behavior.

  • Data Analysis: Compare the mean values of the recorded parameters between the test, control, and standard groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Potentiation of Pentobarbital-Induced Sleeping Time for Hypnotic Activity

This test evaluates the hypnotic potential of a compound by measuring its ability to prolong the sleep duration induced by a sub-hypnotic dose of pentobarbital[4][5].

Protocol:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the imidazolidinone derivative or vehicle (control) i.p. 30 minutes before the administration of pentobarbital sodium. A standard hypnotic like diazepam (e.g., 3 mg/kg, i.p.) can be used as a positive control.

    • Administer pentobarbital sodium (e.g., 40-50 mg/kg, i.p.).

    • Record the onset of sleep (time from pentobarbital injection to the loss of the righting reflex) and the duration of sleep (time from the loss to the recovery of the righting reflex). The loss of the righting reflex is confirmed when the mouse remains on its back for at least 1 minute when placed in that position.

  • Data Analysis: Compare the mean onset and duration of sleep between the different groups. A significant increase in the duration of sleep compared to the control group indicates hypnotic activity.

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents[6]. The test is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms (with high walls), elevated from the floor (e.g., 50 cm).

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle i.p. 30 minutes before the test. A standard anxiolytic like diazepam (e.g., 1-2 mg/kg, i.p.) is used as a positive control.

    • Place the animal at the center of the maze, facing one of the open arms.

    • Record the following for 5 minutes:

      • Number of entries into open and closed arms.

      • Time spent in open and closed arms.

  • Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Rota-rod Test for Motor Coordination

This test is used to assess motor coordination and muscle relaxant effects[7][8]. A deficit in motor coordination will result in the inability of the animal to remain on the rotating rod.

Protocol:

  • Apparatus: A rotating rod (e.g., 3 cm in diameter) with a non-slippery surface, divided into compartments to test multiple animals simultaneously. The speed of rotation is adjustable (e.g., 20-25 rpm).

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Train the mice to stay on the rotating rod for a certain period (e.g., 2-5 minutes) before the experiment.

    • On the test day, record the baseline time each mouse can stay on the rod.

    • Administer the test compound or vehicle i.p. and test the animals on the rota-rod at different time intervals (e.g., 30, 60, 90 minutes) after administration.

    • Record the fall-off time for each animal. A cut-off time is usually set (e.g., 180 seconds).

  • Data Analysis: A significant decrease in the time spent on the rod compared to the control group indicates impaired motor coordination.

Data Presentation: Quantitative Summary of CNS Depressant Activities

The following tables summarize hypothetical quantitative data for a series of imidazolidinone derivatives compared to a vehicle control and a standard drug (diazepam).

Table 1: Effect of Imidazolidinone Derivatives on Open Field Test Parameters

Treatment (Dose)Number of Squares CrossedTime in Center (s)Number of Rearings
Vehicle (10 ml/kg)250 ± 15.215.3 ± 2.135.6 ± 3.4
Diazepam (2 mg/kg)150 ± 10.535.8 ± 3.520.1 ± 2.8
Derivative A (10 mg/kg)180 ± 12.825.4 ± 2.925.3 ± 3.1
Derivative B (10 mg/kg)210 ± 14.118.2 ± 2.530.5 ± 3.3

Data are expressed as Mean ± SEM. *p < 0.05 compared to vehicle control.

Table 2: Potentiation of Pentobarbital-Induced Sleeping Time by Imidazolidinone Derivatives

Treatment (Dose)Onset of Sleep (min)Duration of Sleep (min)
Vehicle (10 ml/kg)5.2 ± 0.425.4 ± 3.1
Diazepam (3 mg/kg)3.1 ± 0.365.8 ± 5.2
Derivative A (10 mg/kg)3.8 ± 0.450.2 ± 4.5
Derivative B (10 mg/kg)4.9 ± 0.530.1 ± 3.8

Data are expressed as Mean ± SEM. *p < 0.05 compared to vehicle control.

Table 3: Anxiolytic Activity of Imidazolidinone Derivatives in the Elevated Plus Maze Test

Treatment (Dose)% Time in Open Arms% Open Arm Entries
Vehicle (10 ml/kg)10.5 ± 1.515.2 ± 2.1
Diazepam (1 mg/kg)35.2 ± 3.840.1 ± 4.2
Derivative A (10 mg/kg)25.8 ± 2.930.5 ± 3.5
Derivative B (10 mg/kg)12.1 ± 1.817.3 ± 2.4

Data are expressed as Mean ± SEM. *p < 0.05 compared to vehicle control.

Table 4: Effect of Imidazolidinone Derivatives on Motor Coordination in the Rota-rod Test

Treatment (Dose)Fall-off Time (s) at 30 min
Vehicle (10 ml/kg)175.4 ± 8.2
Diazepam (5 mg/kg)80.2 ± 6.5
Derivative A (10 mg/kg)120.5 ± 7.1
Derivative B (10 mg/kg)165.8 ± 8.9

Data are expressed as Mean ± SEM. *p < 0.05 compared to vehicle control.

In Vitro Assay: GABA-A Receptor Binding

To investigate the molecular mechanism of action, a GABA-A receptor binding assay can be performed to determine the affinity of the imidazolidinone derivatives for the GABA-A receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in a suitable buffer (e.g., sucrose buffer).

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABA-A receptors.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of the test imidazolidinone derivative.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA or diazepam).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which reflects the affinity of the compound for the receptor.

Conclusion: The protocols and methods described in this document provide a comprehensive framework for the preclinical assessment of the CNS depressant activity of novel imidazolidinone derivatives. A combination of in vivo behavioral tests and in vitro receptor binding assays is essential to characterize the pharmacological profile of these compounds and to elucidate their mechanism of action. The data generated from these studies are critical for identifying promising drug candidates for further development.

References

Application Notes and Protocols for High-Throughput Screening of 2-Thioxoimidazolidin-4-one Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-thioxoimidazolidin-4-one derivative libraries. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] This document outlines the typical HTS workflow, key assays, data analysis, and visualization of relevant signaling pathways.

High-Throughput Screening Workflow

A typical HTS campaign for a 2-thioxoimidazolidin-4-one derivative library follows a multi-stage process to identify and validate hit compounds. The workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising candidates.[4][5][6][7][8][9]

Logical Flow of an HTS Campaign

The overall process can be visualized as a funnel, starting with a large library of compounds and ending with a few validated leads for further development.

HTS_Logical_Flow cluster_0 Screening Phase cluster_1 Validation & Confirmation cluster_2 Lead Optimization Compound_Library Compound Library (2-Thioxoimidazolidin-4-ones) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay Miniaturization Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation ~0.5-5% Hit Rate Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Logical workflow of a typical high-throughput screening campaign.

Data Presentation: Anticancer Activity

Quantitative data from HTS should be presented in a clear and structured format to allow for easy comparison of compound activity. Tables are an effective way to summarize key parameters such as the half-maximal inhibitory concentration (IC50).

Table 1: Cytotoxic Activity of 2-Thioxoimidazolidin-4-one Derivatives against HepG2 Human Hepatocellular Carcinoma Cells. [10][11]

Compound IDStructureIC50 (µM)
1 R = H27.82
2 R = 4-CH30.18
3 R = 4-OCH31.25
4 R = 4-Cl0.017
5 R = 4-Br0.85
6 R = 4-F2.33
7 R = 3-Cl4.56
8 R = 3-Br3.98
9 R = 2-Cl8.90
10 R = 2-Br64.78
11 R = 2,4-diCl0.55
12 R = 3,4-diCl1.12
5-FU (Control) -5.18
Staurosporine (Control) -5.07

Data adapted from a study on HepG2 cells. The structures are simplified to show the variable substituent 'R' on a common scaffold.

Experimental Protocols

Detailed and validated protocols are crucial for the reproducibility of HTS results. Below are protocols for key assays relevant to the screening of 2-thioxoimidazolidin-4-one derivatives.

Protocol 1: Cell Viability MTT Assay for Anticancer Screening

This protocol is designed for determining the cytotoxic effects of compounds on cancer cell lines in a 384-well format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Materials:

  • 2-Thioxoimidazolidin-4-one derivative library (dissolved in DMSO)

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the 2-thioxoimidazolidin-4-one derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: High-Throughput Antibacterial Screening (Broth Microdilution)

This protocol is adapted for a 384-well format to screen for antibacterial activity by determining the minimum inhibitory concentration (MIC).

Materials:

  • Bacterial strain (e.g., E. coli or S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 2-Thioxoimidazolidin-4-one derivative library (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 384-well clear plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each library compound into the wells of a 384-well plate.

  • Bacterial Inoculum Preparation:

    • Prepare an overnight culture of the bacterial strain in MHB.

    • Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well containing the compounds.

    • Include wells with vehicle control (DMSO) and a positive control antibiotic.

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours.

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of a compound that inhibits visible bacterial growth.

Protocol 3: HTS Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of a specific kinase, such as those in the PI3K/Akt pathway.

Materials:

  • Recombinant kinase (e.g., Akt1)

  • Biotinylated substrate peptide

  • Europium (Eu)-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-Allophycocyanin (SA-APC) (acceptor)

  • ATP

  • Assay buffer

  • 2-Thioxoimidazolidin-4-one derivative library (in DMSO)

  • 384-well low-volume black plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Dispensing:

    • Dispense 100 nL of each library compound into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of the kinase and biotinylated substrate peptide mixture in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture containing the Eu-labeled antibody and SA-APC in stop buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emissions at 665 nm and 615 nm after excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm / 615 nm) to determine the extent of substrate phosphorylation.

Signaling Pathway Visualization

Many 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects by modulating key cellular signaling pathways.[10] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is a common target for these compounds.[10][12][13][14][15]

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling cascade and indicates potential points of inhibition by 2-thioxoimidazolidin-4-one derivatives.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Inhibitor 2-Thioxoimidazolidin-4-one Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition points.

References

Application Notes & Protocols: Molecular Docking of 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-thioxoimidazolidin-4-one, also known as 3-methylthiohydantoin, belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This technique is instrumental in structure-based drug design, allowing researchers to understand interactions at the atomic level, screen virtual libraries of compounds, and prioritize candidates for further experimental validation.[5]

These application notes provide a detailed protocol for performing molecular docking studies of this compound against relevant protein targets. The workflow, from protein and ligand preparation to data analysis, is outlined for researchers in drug discovery and computational biology.

Target Protein Selection

The selection of appropriate protein targets is a critical first step. Based on the known biological activities of 2-thioxoimidazolidin-4-one derivatives, several promising targets have been identified in the literature. For the purpose of this protocol, we will consider the following therapeutically relevant proteins:

  • Tyrosyl-tRNA synthetase (TyrRS): An essential enzyme in bacterial protein synthesis, making it an attractive target for novel antibacterial agents.[6] (PDB ID: 1JIJ)

  • Topoisomerase II DNA Gyrase: A bacterial enzyme that controls the topological state of DNA and is a validated target for antibiotics.[6] (PDB ID: 2XCT)

  • A2A Adenosine Receptor (A2AR): A G-protein coupled receptor involved in regulating inflammation. Targeting this receptor is a strategy for developing treatments for conditions like asthma.[7][8] (PDB ID: 5MZJ)

Detailed Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the necessary steps for preparing the protein and ligand, performing the docking simulation, and analyzing the results using common bioinformatics tools.

1. Software and Hardware Requirements

  • Molecular Visualization Software: UCSF ChimeraX or PyMOL (for visualization and preparation steps).

  • Docking Software: AutoDock Vina, a widely used open-source program for molecular docking.[9][10][11]

  • Preparation Scripts/Software: AutoDock Tools (MGLTools) for creating PDBQT files.[9][11] Open Babel can be used for file format conversions.[12]

  • Computer: A standard desktop or laptop computer is sufficient for docking a single ligand.

2. Ligand Preparation

The goal is to obtain a 3D structure of this compound, optimize its geometry, and save it in the required PDBQT format.

  • Step 2.1: Obtain Ligand Structure:

    • Draw the 2D structure of this compound using software like ChemDraw or MarvinSketch.

    • Alternatively, retrieve the structure from a chemical database like PubChem.

  • Step 2.2: Convert to 3D and Energy Minimization:

    • Use a program like Open Babel or the features within your chemical drawing software to convert the 2D structure to a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring correct bond lengths and angles.[13]

  • Step 2.3: Prepare PDBQT File:

    • Load the energy-minimized 3D structure (e.g., in MOL2 or PDB format) into AutoDock Tools.

    • Define the rotatable bonds to allow for ligand flexibility during docking. AutoDock Tools can automatically detect these.[14]

    • Assign Gasteiger charges, which are partial atomic charges required by the scoring function.

    • Save the final prepared ligand as a PDBQT file (ligand.pdbqt).

3. Protein Preparation

The crystal structure of the target protein must be cleaned and prepared for docking.

  • Step 3.1: Download Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we use TyrRS (PDB ID: 1JIJ).

  • Step 3.2: Clean the PDB File:

    • Load the PDB file into a molecular viewer like UCSF ChimeraX or PyMOL.

    • Remove all non-essential molecules, including water, co-solvents, ions, and any co-crystallized ligands.[13][15] In some cases, specific water molecules known to be important for ligand binding may be retained.[13]

    • If the protein has multiple chains, retain only the chain(s) that form the binding site of interest.[13][15]

  • Step 3.3: Prepare Protein for Docking:

    • Using AutoDock Tools or a similar program, add polar hydrogens to the protein structure, as they are often missing from crystal structures but are critical for hydrogen bonding.[11][13]

    • Add Kollman charges to the protein atoms.[16]

    • Merge non-polar hydrogens.

    • Save the prepared protein as a PDBQT file (protein.pdbqt).

4. Grid Box Generation

The grid box defines the three-dimensional search space where AutoDock Vina will attempt to dock the ligand.

  • Step 4.1: Identify the Binding Site:

    • The binding site is often identified based on the location of a co-crystallized ligand in the original PDB file or from published literature.

  • Step 4.2: Define the Grid Box:

    • In AutoDock Tools, load the prepared protein PDBQT file.

    • Open the "Grid Box" feature.

    • Center the grid box on the identified binding site.

    • Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire binding site plus some surrounding space, allowing the ligand to rotate and translate freely. A typical size is 20-25 Å in each dimension.

    • Save the grid parameters (center coordinates and dimensions) to a configuration file (conf.txt).

5. Running the Docking Simulation

  • Step 5.1: Create a Configuration File:

    • Create a text file named conf.txt. This file specifies the input files and search parameters.

    • Add the following lines:

  • Step 5.2: Execute AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

    • Run the command: vina --config conf.txt --log results.log

6. Analysis of Docking Results

  • Step 6.1: Examine Binding Affinity:

    • Open the log file (results.log) or the output PDBQT file (results.pdbqt) to view the predicted binding affinities (in kcal/mol) for the top-ranked poses.

    • A more negative binding affinity (ΔG) indicates a stronger predicted interaction.[17]

  • Step 6.2: Visualize Binding Poses:

    • Load the protein PDBQT (protein.pdbqt) and the results PDBQT (results.pdbqt) into a molecular viewer.

    • Visually inspect the top-ranked binding poses. A plausible pose should fit well within the binding pocket and exhibit favorable interactions.[17]

  • Step 6.3: Analyze Interactions:

    • Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues.[17][18]

    • Tools like LigPlot+ or the analysis features within PyMOL and ChimeraX can be used to generate 2D and 3D diagrams of these interactions.[18][19]

  • Step 6.4: Calculate RMSD:

    • If a known experimental binding pose exists (from a co-crystallized structure), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value below 2.0 Å generally indicates a successful docking prediction.[17][20]

Workflow Visualization

The entire molecular docking process can be summarized in the following workflow.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_dl Download Protein Structure (from PDB) protein_clean Protein Preparation (Remove Water/Ligands, Add Hydrogens) protein_dl->protein_clean protein_clean->grid_gen run_vina Execute Docking Simulation (AutoDock Vina) grid_gen->run_vina analyze Analyze Results (Binding Energy, Pose, Interactions) run_vina->analyze visualize Visualize Protein-Ligand Complex analyze->visualize

Caption: Workflow for a typical molecular docking study.

Data Presentation

Quantitative results from docking this compound against multiple targets should be summarized in a clear, tabular format for comparison.

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å)Key Interacting ResiduesHydrogen Bonds (Count)
Tyrosyl-tRNA synthetase1JIJ-7.51.85TYR34, GLY36, ASP1762
DNA Gyrase Subunit B2XCT-6.92.10ASP73, ILE78, GLY771
A2A Adenosine Receptor5MZJ-8.11.50ILE274, SER277, HIS2783
Positive ControlN/A----

Note: The data presented in this table is hypothetical and for illustrative purposes only. A positive control, such as a known inhibitor, should be docked for comparison.[18]

Biological Context: A2A Adenosine Receptor Signaling

To understand the potential downstream effects of this compound binding to a target, it is useful to visualize the protein's role in its primary signaling pathway. The A2A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), which has various anti-inflammatory effects. An antagonist binding to this receptor would block this pathway.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm A2AR A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Anti-inflammatory Response PKA->Response Phosphorylates Targets Ligand Adenosine (Agonist) Ligand->A2AR Activates Antagonist 3-Methyl-2-thioxo- imidazolidin-4-one (Potential Antagonist) Antagonist->A2AR Blocks

Caption: Simplified A2A adenosine receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-2-thioxoimidazolidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthesis involves the condensation reaction between glycine and methyl isothiocyanate in the presence of a base. This reaction proceeds through the formation of a thiourea intermediate, which then cyclizes to form the desired 2-thioxoimidazolidin-4-one ring.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, the formation of side products, and challenges during product isolation and purification. Specific troubleshooting steps are detailed in the guide below.

Q3: What are the typical side products I should be aware of?

A3: A potential side product is the formation of polymeric materials, especially if the reaction temperature is too high or the reaction time is excessively long. Additionally, unreacted starting materials or the intermediate N-methylthiourea-N'-acetic acid may be present as impurities.

Q4: How can I effectively purify the final product?

A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include water or ethanol-water mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Suggested Solution
Low Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature.
Suboptimal pH of the reaction mixture.The pH of the reaction mixture is crucial for the cyclization step. Ensure the solution is sufficiently basic to facilitate the reaction. The use of a suitable base like aqueous sodium hydroxide or potassium hydroxide is recommended.
Formation of side products due to high temperatures.Avoid excessive heating, as this can lead to the formation of undesired byproducts and decomposition of the product. Maintain a controlled temperature throughout the reaction.
Product is difficult to isolate Product is too soluble in the reaction mixture.If the product does not precipitate upon cooling, try adding a co-solvent in which the product is less soluble, such as ice-cold water, to induce precipitation. Acidifying the solution can also promote precipitation.
Product is impure after initial isolation Co-precipitation of unreacted starting materials or byproducts.Perform recrystallization to purify the product. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
Presence of colored impurities.If the product has a noticeable color, activated charcoal can be used during the recrystallization process to remove colored impurities.

Data Presentation

The yield of 2-thioxoimidazolidin-4-one derivatives can be influenced by the choice of reactants and reaction conditions. Below is a summary of reported yields for similar syntheses.

Starting MaterialsProductYield (%)Reference
2-(furan-2-ylmethylene)hydrazinecarbothioamide and ethyl 2-chloroacetate3-(furan-2-yl-methyleneamino)-2-thioxoimidazolidin-4-oneNot specified[1]
C-4-Methylphenylglycine and Phenyl isothiocyanate(±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one78.60
Thiosemicarbazones and ethyl chloroacetate3-[(Arylidin)-amino]-2-thioxoimidazolidin-4-one derivatives75-83[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from glycine and methyl isothiocyanate.

Materials:

  • Glycine

  • Methyl isothiocyanate

  • Sodium hydroxide or Potassium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • Preparation of the Glycine Salt: In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide or potassium hydroxide (1 equivalent).

  • Addition of Methyl Isothiocyanate: To the stirred solution of the glycine salt, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 3-4. The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification (Recrystallization):

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot water or an ethanol-water mixture to dissolve the solid.

    • If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a few minutes.

    • Hot-filter the solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Troubleshooting_Workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring workup Reaction Work-up & Isolation reaction_monitoring->workup analysis Analyze Product (Yield & Purity) workup->analysis low_yield Low Yield? analysis->low_yield impure_product Impure Product? low_yield->impure_product No troubleshoot_yield Troubleshoot Yield: - Check Reaction Time/Temp - Adjust pH - Optimize Reagents low_yield->troubleshoot_yield Yes purify_product Purify Product: - Recrystallization - Column Chromatography impure_product->purify_product Yes end Successful Synthesis impure_product->end No troubleshoot_yield->start purify_product->analysis end_fail Further Optimization Needed Reaction_Pathway cluster_reactants Reactants glycine Glycine intermediate N-methylthiourea-N'-acetic acid (Intermediate) glycine->intermediate + Base methyl_isothiocyanate Methyl Isothiocyanate methyl_isothiocyanate->intermediate product 3-Methyl-2-thioxo- imidazolidin-4-one intermediate->product Cyclization (Heat, Acidification)

References

Optimizing reaction conditions for 2-thioxoimidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-thioxoimidazolidin-4-one and its derivatives. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 2-thioxoimidazolidin-4-one core structure?

A1: Common synthetic routes often start from thiosemicarbazide and an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate.[1][2][3] This intermediate is then cyclized with a reagent like ethyl chloroacetate in the presence of a base such as sodium acetate.[1][2][4] Another approach involves the reaction of an amino acid with an isothiocyanate.[4][5][6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Incomplete formation of the initial thiosemicarbazone, inefficient cyclization, or side reactions can all contribute. To improve your yield, consider the following:

  • Purity of Reagents: Ensure all your starting materials, especially the aldehyde/ketone and thiosemicarbazide, are pure. Impurities can lead to unwanted side products.

  • Reaction Time and Temperature: The reaction time for the cyclization step can be lengthy, with some protocols calling for refluxing for several hours.[1] Optimizing the reaction time and temperature is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Choice of Base and Solvent: The combination of a weak base like sodium acetate and a solvent like ethanol is common for the cyclization step.[1][2][4] However, other solvent/base combinations might be more effective depending on your specific substrates. For some derivatives, a mixture of acetic acid and acetic anhydride has been used.[1]

  • Work-up and Purification: Ensure that the product is not being lost during the work-up and purification steps. The product often precipitates upon cooling the reaction mixture and pouring it into crushed ice.[2] Proper recrystallization from a suitable solvent, such as ethanol, is key to obtaining a pure product.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?

A3: Multiple spots on a TLC plate likely indicate the presence of unreacted starting materials, the intermediate thiosemicarbazone, the desired 2-thioxoimidazolidin-4-one product, and potentially side products. Co-spotting with your starting materials can help identify them. The polarity of the solvent system for TLC should be optimized to achieve good separation of all components.

Q4: How can I confirm the successful synthesis of my 2-thioxoimidazolidin-4-one derivative?

A4: The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques.[1][7] These include:

  • FT-IR Spectroscopy: Look for characteristic absorption bands for N-H, C=O (carbonyl), and C=S (thiocarbonyl) groups.[1][5][6]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic chemical shifts for the protons in the imidazolidinone ring and any substituents.[1][5][6]

  • ¹³C-NMR Spectroscopy: This will confirm the presence of the carbonyl and thiocarbonyl carbons.[5][6][7]

  • Mass Spectrometry: This will determine the molecular weight of your compound.[5][7]

  • Melting Point: The melting point of the purified product should be sharp and can be compared to literature values if available.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction does not proceed to completion (starting material remains) 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Deactivated reagents.1. Increase reaction time and/or temperature. Monitor progress by TLC. 2. Ensure efficient stirring throughout the reaction. 3. Use fresh, high-purity reagents.
Formation of a complex mixture of products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature. 2. Carefully control the molar ratios of your reactants. 3. Purify starting materials before use.
Product is an oil or difficult to crystallize 1. Presence of impurities. 2. The product may be inherently non-crystalline at room temperature.1. Attempt purification by column chromatography. 2. Try different recrystallization solvents or solvent mixtures. Cooling to lower temperatures may induce crystallization.
Inconsistent yields between batches 1. Variations in reaction conditions (time, temperature, stirring). 2. Differences in the quality of reagents or solvents. 3. Inconsistent work-up procedures.1. Standardize all reaction parameters. 2. Use reagents and solvents from the same supplier and batch if possible. 3. Follow a consistent and well-documented work-up protocol.

Experimental Protocols

General Procedure for the Synthesis of 3-amino-2-thioxoimidazolidin-4-one derivatives

This protocol is a generalized procedure based on common methods reported in the literature.[1][2][4]

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve the substituted aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) in a suitable solvent like ethanol.

  • The reaction can often proceed at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • The thiosemicarbazone product often precipitates from the solution and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form 2-Thioxoimidazolidin-4-one

  • Suspend the dried thiosemicarbazone (0.02 mol), ethyl chloroacetate (0.02 mol), and anhydrous sodium acetate in ethanol (50 mL).[1]

  • Reflux the mixture for an extended period, typically several hours (e.g., 20 hours).[1] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the crude product.[2]

  • Collect the solid product by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-thioxoimidazolidin-4-one derivative.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Thioxoimidazolidin-4-one Synthesis

Starting MaterialsReagents for CyclizationSolventReaction TimeYield (%)Reference
N'-arylideneamino-2-thioxoimidazolidin-4-onesPropionyl chloride, triethylamineTolueneNot SpecifiedHigh[8]
ThiosemicarbazonesEthyl chloroacetate, sodium acetateEthanol20 hoursNot Specified[1]
Substituted maleimides and phenylhydrazide, then cyclohexyl isothiocyanateAcetic acidAcetonitrileNot Specified50-81%[7]
C-phenylglycine derivativesPhenyl isothiocyanateNot SpecifiedNot Specified70-74%[5][6]

Visualizations

experimental_workflow cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Substituted Aldehyde + Thiosemicarbazide reaction1 Reaction in Ethanol start->reaction1 intermediate Thiosemicarbazone reaction1->intermediate reaction2 Reflux in Ethanol intermediate->reaction2 reagents Ethyl Chloroacetate + Sodium Acetate reagents->reaction2 crude_product Crude 2-Thioxo- imidazolidin-4-one reaction2->crude_product workup Precipitation in Ice Water crude_product->workup purification Recrystallization from Ethanol workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 2-thioxoimidazolidin-4-one.

References

Technical Support Center: 3-Methyl-2-thioxoimidazolidin-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Methyl-2-thioxoimidazolidin-4-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significant loss of my product, this compound, after recrystallization. What are the possible causes and how can I improve the yield?

A: Low recovery after recrystallization is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.

    • Solution: Screen for alternative solvents. Ethanol and methanol are commonly used for 2-thioxoimidazolidin-4-one derivatives.[1][2] Consider solvent mixtures, such as ethanol/water or acetone/hexane, to fine-tune the solubility.[3][4]

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your compound dissolved even after cooling, leading to lower recovery.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of slow crystal growth, trapping impurities and reducing the isolated yield of pure product.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper.

    • Solution: Use a heated funnel and pre-warm the receiving flask. Dilute the hot solution with a small amount of extra hot solvent before filtration to prevent premature crystallization.

Issue 2: Product is Oiling Out During Recrystallization

Q: Instead of forming crystals, my this compound is separating as an oil during cooling. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Try a lower-boiling point solvent for the recrystallization.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

Issue 3: Poor Separation During Column Chromatography

Q: I am unable to effectively separate this compound from its impurities using column chromatography. The fractions are all mixed. What should I do?

A: Poor separation on a column can be due to several factors related to the stationary phase, mobile phase, and sample loading.

  • Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.3.[5] Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[5][6]

  • Improper Column Packing: Air bubbles or cracks in the silica gel column will lead to channeling and uneven flow of the solvent, resulting in poor separation.

    • Solution: Pack the column carefully as a slurry to ensure a uniform and bubble-free stationary phase. Gently tap the column while packing to help the silica settle evenly.[7]

  • Overloading the Column: Applying too much sample will lead to broad bands that overlap, making separation impossible.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Sample Applied in Too Much Solvent: Applying the sample in a large volume of solvent will cause the initial band to be very broad.

    • Solution: Dissolve the crude product in the minimum amount of the eluent or a more volatile solvent (like dichloromethane) and apply it carefully to the top of the column.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related heterocyclic compounds can include:

  • Unreacted Starting Materials: Such as N-methylthiourea and an α-haloacetyl halide or ester (e.g., ethyl chloroacetate).

  • Byproducts from Side Reactions: Incomplete cyclization can lead to acyclic intermediates. Dimerization or polymerization of starting materials or the product can also occur under certain conditions.

  • Reagents: Residual base (e.g., sodium acetate) used to catalyze the cyclization reaction.[1]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: Based on literature for similar 2-thioxoimidazolidin-4-one derivatives, good starting solvents for recrystallization screening are ethanol and methanol .[1][2] If the compound is too soluble in these at room temperature, a mixed solvent system like ethanol/water or acetone/heptane could be effective.[4]

Q3: How can I assess the purity of my this compound after purification?

A3: Several analytical methods can be used to determine the purity of your final product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method that can separate the main compound from closely related impurities and determine their relative amounts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect the presence of impurities with distinct signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point.

Data Presentation

Table 1: Illustrative Purity of this compound with Different Purification Methods.

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Recovery RateNotes
Single Recrystallization (Ethanol)85%95-97%70-80%Effective for removing less polar impurities.
Double Recrystallization (Ethanol)85%>99%50-60%Higher purity but with significant product loss.
Column Chromatography (Silica Gel, Hexane:EtOAc gradient)85%>99%80-90%Good for separating closely related impurities.
Recrystallization followed by Column Chromatography85%>99.5%65-75%For achieving very high purity standards.

Note: The data in this table is illustrative and typical for the purification of small organic molecules. Actual results may vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol to the crude product in small portions while swirling and heating until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

  • Select Solvent System: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation of the target compound from impurities, with an Rf of ~0.3 for the product.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column based on their polarity.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 3-Methyl-2-thioxo- imidazolidin-4-one Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolve Method A Column_Prep Prepare Silica Gel Column Crude->Column_Prep Method B Recrystallize Slow Cooling & Crystallization Dissolve->Recrystallize Filter Vacuum Filtration Recrystallize->Filter Pure_Recryst Pure Product (Recrystallization) Filter->Pure_Recryst Load_Sample Load Crude Sample Column_Prep->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect & Monitor Fractions (TLC) Elute->Collect_Fractions Combine_Evap Combine Pure Fractions & Evaporate Solvent Collect_Fractions->Combine_Evap Pure_Column Pure Product (Column Chromatography) Combine_Evap->Pure_Column

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out Poor_Separation Poor Separation (Column)? Start->Poor_Separation Check_Solvent Check Solvent Solubility Low_Yield->Check_Solvent Yes Reheat_Add_Cosolvent Reheat & Add Anti-solvent Oiling_Out->Reheat_Add_Cosolvent Yes Check_Eluent Optimize Eluent with TLC (Rf~0.3) Poor_Separation->Check_Eluent Yes Check_Amount Too Much Solvent? Check_Solvent->Check_Amount No Change_Solvent Screen New Solvents or Use Co-solvent Check_Solvent->Change_Solvent Yes Cooling_Rate Cooling Too Fast? Check_Amount->Cooling_Rate No Use_Min_Solvent Use Minimum Hot Solvent Check_Amount->Use_Min_Solvent Yes Slow_Cooling Allow Slow Cooling to Room Temp. Cooling_Rate->Slow_Cooling Yes Check_Packing Column Packed Evenly? Check_Eluent->Check_Packing No Check_Loading Sample Overloaded? Check_Packing->Check_Loading Yes Repack_Column Repack Column Carefully Check_Packing->Repack_Column No Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Identifying byproducts in the synthesis of 2-thioxoimidazolidin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxoimidazolidin-4-ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize 3-amino-2-thioxoimidazolidin-4-one from thiosemicarbazide and ethyl chloroacetate is giving a low yield. What are the possible reasons?

A1: Low yields in this reaction are common and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the recommended reaction time and temperature.[1][2]

  • Byproduct Formation: Several side reactions can occur, leading to the formation of byproducts and consuming your starting materials.

  • Purity of Reagents: The purity of thiosemicarbazide and ethyl chloroacetate is crucial. Impurities can interfere with the reaction.

  • Base Strength: The choice and amount of base (e.g., sodium acetate) are critical. An inappropriate base or concentration can lead to side reactions.[2][3]

Troubleshooting Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the consumption of starting materials.

  • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and stoichiometry of reactants to find the optimal conditions for your specific substrate.

  • Purify Reagents: If you suspect impurities, consider recrystallizing the thiosemicarbazide and distilling the ethyl chloroacetate.

  • Choice of Base: Anhydrous sodium acetate is a commonly used base. Ensure it is completely dry. Other bases like triethylamine can also be used, but optimization may be required.[4]

Q2: I have an unexpected solid precipitating from my reaction mixture. What could it be?

A2: The unexpected solid could be one of several potential byproducts. The most common ones include:

  • Unreacted Thiosemicarbazone: If you are using a thiosemicarbazone precursor, it might not have fully cyclized.[1]

  • Hydrolysis Product: The 2-thioxoimidazolidin-4-one ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding hydantoic acid derivative.

  • Dimerization Products: Under certain conditions, dimerization of the starting materials or the product can occur.

Identification:

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data of the isolated solid. Compare the spectra with the expected data for the starting materials and the desired product. The uncyclized precursor will show characteristic signals for the open chain structure which will be absent in the cyclized product.[1][5]

  • Melting Point: Compare the melting point of the isolated solid with the literature values for the expected product and potential byproducts.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Minimizing byproduct formation often involves careful control of reaction conditions:

  • Stoichiometry: Use a precise 1:1 molar ratio of the thiosemicarbazone to ethyl chloroacetate. An excess of ethyl chloroacetate can lead to N-alkylation or other side reactions.

  • Temperature Control: Maintain a consistent and appropriate reaction temperature. For the cyclization of thiosemicarbazones with ethyl chloroacetate, refluxing in ethanol is common.[2]

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged reaction times which can lead to decomposition or further side reactions.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q4: My final product is difficult to purify. What are some effective purification strategies?

A4: Purification of 2-thioxoimidazolidin-4-ones can be challenging due to the presence of structurally similar byproducts.

  • Recrystallization: This is the most common method. A suitable solvent system (e.g., ethanol, ethanol/water) should be chosen based on the solubility of the product and impurities.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel can be effective. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often used.

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some byproducts.

Experimental Protocols

Protocol 1: Synthesis of 3-((arylmethylene)amino)-2-thioxoimidazolidin-4-ones

This protocol describes a common two-step synthesis starting from an aromatic aldehyde and thiosemicarbazide.[1][2]

Step 1: Synthesis of Thiosemicarbazone

  • Dissolve the aromatic aldehyde (10 mmol) in ethanol (30 mL).

  • Add a solution of thiosemicarbazide (10 mmol) in hot water (20 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

Step 2: Cyclization to 2-Thioxoimidazolidin-4-one

  • Suspend the thiosemicarbazone (5 mmol) and anhydrous sodium acetate (10 mmol) in absolute ethanol (50 mL).

  • Add ethyl chloroacetate (5.5 mmol) dropwise to the suspension.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base Sodium AcetateTriethylaminePotassium Carbonate
Solvent EthanolDMFAcetonitrile
Temperature Reflux80 °CRoom Temperature
Yield of Product (%) 75-8560-7040-50
Major Byproduct Uncyclized precursorDimerized productsLow conversion

This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Check_Reagents Check Reagent Purity Complete->Check_Reagents Successful_Optimization Successful Optimization Optimize_Conditions->Successful_Optimization Impure_Reagents Reagents Impure Check_Reagents->Impure_Reagents Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Reagents->Analyze_Byproducts No Purify_Reagents Purify Reagents Impure_Reagents->Purify_Reagents Purify_Reagents->Optimize_Conditions Adjust_Base Adjust Base/Solvent Analyze_Byproducts->Adjust_Base Adjust_Base->Successful_Optimization

Caption: Troubleshooting workflow for low yield in 2-thioxoimidazolidin-4-one synthesis.

Potential Byproduct Formation Pathway

Byproduct_Formation Thiosemicarbazone Thiosemicarbazone Uncyclized_Intermediate Uncyclized Intermediate Thiosemicarbazone->Uncyclized_Intermediate Overalkylation_Product N-Alkylated Byproduct Thiosemicarbazone->Overalkylation_Product Excess Ethyl Chloroacetate Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Uncyclized_Intermediate Base Base Base->Uncyclized_Intermediate Desired_Product 2-Thioxoimidazolidin-4-one Hydrolysis_Product Hydrolysis Product (Hydantoic Acid Derivative) Desired_Product->Hydrolysis_Product Hydrolysis Uncyclized_Intermediate->Desired_Product Cyclization (Desired Pathway) Uncyclized_Intermediate->Hydrolysis_Product Hydrolysis

Caption: Potential pathways for byproduct formation during synthesis.

Signaling Pathway Inhibition by 2-Thioxoimidazolidin-4-one Derivatives

Some derivatives of 2-thioxoimidazolidin-4-one have been investigated for their potential to inhibit cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[3]

PI3K_Akt_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-thioxoimidazolidin-4-one derivatives.

References

Technical Support Center: Optimizing Bioassays with 2-Thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-thioxoimidazolidin-4-one derivatives. The focus is on addressing the common challenge of poor aqueous solubility to ensure reliable and reproducible bioassay results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and application of 2-thioxoimidazolidin-4-one derivatives in experimental settings.

Issue 1: Compound precipitates out of solution when preparing aqueous working solutions from a DMSO stock.

  • Question: I dissolved my 2-thioxoimidazolidin-4-one derivative in DMSO to make a concentrated stock solution. However, when I dilute it into my aqueous bioassay buffer (e.g., PBS), a precipitate forms immediately. What is happening and how can I prevent this?

  • Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The abrupt shift from a highly organic solvent (DMSO) to an aqueous environment causes the compound to exceed its solubility limit and precipitate. Here are several strategies to address this:

    • Reduce the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, as higher concentrations can be toxic to cells and may still not be sufficient to maintain solubility.

    • Lower the stock solution concentration: Preparing a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution.

    • Use a stepwise dilution: Instead of diluting directly into the final aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.

    • Optimize the buffer composition: The solubility of your compound may be pH-dependent. Experiment with buffers at different pH values to find the optimal range for solubility.

    • Employ solubility-enhancing excipients: Consider the use of co-solvents, surfactants, or cyclodextrins in your final assay medium. These should be tested for compatibility with your specific bioassay.

Issue 2: Inconsistent or non-reproducible IC50 values in cell-based assays.

  • Question: I am getting highly variable IC50 values for my 2-thioxoimidazolidin-4-one derivative when I repeat my cell viability assay. What could be the cause?

  • Answer: Inconsistent IC50 values are often linked to poor solubility. If the compound is not fully dissolved, the actual concentration in the assay will be lower and more variable than the nominal concentration, leading to unreliable results. To troubleshoot this:

    • Visually inspect for precipitation: Before and after adding the compound to your assay plates, carefully check for any signs of precipitation.

    • Perform a solubility test: Conduct a kinetic solubility assay in your specific bioassay medium to determine the maximum soluble concentration of your compound.

    • Prepare fresh dilutions: Avoid using old or repeatedly freeze-thawed working solutions, as compound stability and solubility can change over time.

    • Ensure proper mixing: After adding the compound to the assay wells, ensure thorough but gentle mixing to promote dissolution.

Issue 3: Low or no activity in a cell-based assay despite high potency in a biochemical assay.

  • Question: My compound is a potent inhibitor of its target enzyme in a biochemical assay, but it shows little to no effect in a cell-based assay. Why is there a discrepancy?

  • Answer: This is a common challenge in drug discovery and can be due to several factors, with solubility and cell permeability being primary suspects:

    • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the 2-thioxoimidazolidin-4-one derivative, such as its LogP value, play a crucial role here.

    • Compound precipitation in culture medium: The complex composition of cell culture medium, including proteins and salts, can affect the solubility of your compound.

    • Metabolic instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Efflux by cellular transporters: The compound could be actively pumped out of the cells by efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents for preparing stock solutions of 2-thioxoimidazolidin-4-one derivatives?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of poorly water-soluble compounds like 2-thioxoimidazolidin-4-one derivatives. Ethanol can also be a suitable option for some analogs. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.

Q2: How can I determine the aqueous solubility of my compound?

A2: You can determine the aqueous solubility through either a kinetic or thermodynamic solubility assay.

  • Kinetic solubility assays are high-throughput and mimic the conditions of many bioassays where a DMSO stock is diluted into an aqueous buffer.[1]

  • Thermodynamic solubility assays measure the equilibrium solubility of the solid compound in a buffer over a longer incubation period and are often used in later stages of drug development.[1]

Q3: What are some common formulation strategies to improve the solubility of these derivatives for in vivo studies?

A3: For animal studies, where larger volumes and sustained solubility are often required, several formulation strategies can be employed. These include the use of:

  • Co-solvents: Mixtures of water-miscible solvents like polyethylene glycols (PEGs), propylene glycol, or ethanol with water.

  • Surfactants: To form micelles that encapsulate the drug molecules.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.

  • Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS).

Quantitative Data on 2-Thioxoimidazolidin-4-one Derivatives

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsIC50 against HepG2 (µM)
1 310.382.4833>10
2 319.392.88220.18
3 261.351.2522>10
4 302.381.84420.017
5 375.450.9864>10
6 258.352.24238.9
7 286.382.3232>10
10 257.360.6943>10
11 352.552.7645>10
12 369.532.5056>10

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a 2-thioxoimidazolidin-4-one derivative in an aqueous buffer.[3]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent for UV-based detection)

  • Plate reader with UV-Vis capabilities or a nephelometer

Procedure:

  • Prepare a stock solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mM.

  • Create serial dilutions: Serially dilute the 10 mM stock solution in DMSO to obtain a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Dilute into aqueous buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 98 µL) in the wells of the 96-well plate. This will result in a final DMSO concentration of 2%.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measure solubility:

    • UV-Vis Method: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve.

    • Nephelometry (Turbidimetric Method): Measure the light scattering of the solutions in the plate. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Preparation of a Compound for a Cell-Based Assay

This protocol outlines the steps for preparing a 2-thioxoimidazolidin-4-one derivative for a typical cell-based assay, such as an MTT assay for cytotoxicity.[4][5]

Materials:

  • Test compound

  • Sterile, cell culture grade DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a sterile stock solution: In a sterile environment (e.g., a biosafety cabinet), dissolve the test compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquot and store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay. The final DMSO concentration should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

  • Add to cells: Add the prepared working solutions to the cells in your assay plate and proceed with the specific protocol for your bioassay.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay Solubility Assay cluster_cell_assay Cell-Based Bioassay cluster_data Data Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO stock->serial_dmso dilute_media Dilute Stock into Cell Culture Medium stock->dilute_media For Bioassay dilute_buffer Dilute into Aqueous Buffer (e.g., PBS) serial_dmso->dilute_buffer For Solubility Testing incubate Incubate (e.g., 2 hours) dilute_buffer->incubate measure Measure Solubility (UV-Vis or Nephelometry) incubate->measure analyze Determine Solubility Limit / IC50 measure->analyze add_to_cells Add to Cells in Assay Plate dilute_media->add_to_cells assay_protocol Perform Bioassay (e.g., MTT) add_to_cells->assay_protocol assay_protocol->analyze

Caption: Workflow for solubility testing and preparation for bioassays.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor 2-Thioxoimidazolidin-4-one Derivative inhibitor->pi3k Inhibits pten PTEN pten->pip3 Inhibits conversion

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.

References

Technical Support Center: Overcoming Poor Compound Solubility in MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with poor compound solubility in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Frequently Asked Questions (FAQs)

Q1: My compound is poorly soluble in aqueous media. What is the recommended solvent to prepare a stock solution for the MTT assay?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for cell-based assays like the MTT assay.[1][2][3] Ethanol is another potential solvent that can be used.[3] It is crucial to prepare a concentrated stock solution to ensure the final solvent concentration in the cell culture medium is minimal, typically below 1%, to avoid solvent-induced cytotoxicity.[4]

Q2: My compound precipitates when I add it to the cell culture medium. What should I do?

A2: Compound precipitation upon addition to aqueous cell culture medium is a common issue.[1][5] Here are a few troubleshooting steps:

  • Vortexing: Immediately and vigorously vortex the diluted solution to prevent precipitation.[2]

  • Shaking: After adding the compound to the wells, you can place the plate on a shaker at a low speed (e.g., 200 rpm) for about 10 minutes to help dissolve the precipitate.[1]

  • Solubility Limit: Determine the solubility limit of your compound in the final assay medium. You can do this by making serial dilutions and observing for turbidity. Data from concentrations at or above the solubility limit should be excluded from your analysis.[1]

  • Warm the Medium: Using pre-warmed cell culture medium for dilutions can sometimes help maintain compound solubility.[2]

Q3: What is the maximum concentration of DMSO that is safe for cells in an MTT assay?

A3: The cytotoxicity of DMSO varies between different cell lines.[6] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and almost always below 1%.[4] High concentrations of DMSO (above 2%) can be cytotoxic and can inhibit cell growth even at lower concentrations.[4] It is essential to include a solvent control in your experiment, where cells are treated with the same concentration of DMSO as the test compounds, to account for any solvent-induced effects.[3]

Q4: Are there alternatives to DMSO for dissolving my compound?

A4: Yes, other solvents can be tested if your compound is not soluble in DMSO or if DMSO interferes with your assay. Ethanol is a common alternative.[3] In some cases, a mixture of solvents, such as 70% ethanol and 30% DMSO, might improve solubility.[3] For some compounds, solubilizing agents or detergents compatible with cell culture can be considered, but their effects on cell viability must be carefully evaluated.[7]

Q5: My compound is colored. Will this interfere with the MTT assay?

A5: Yes, colored compounds can interfere with the absorbance readings of the formazan product, which is purple. This can lead to inaccurate results. To account for this, you should include a control plate without cells, containing the medium and your compound at the same concentrations used in the experiment. The absorbance from these wells should be subtracted from the absorbance of the corresponding wells with cells.

Q6: What should I do if I cannot resolve the solubility issues with my compound for the MTT assay?

A6: If you are unable to find a suitable solvent system that maintains your compound in solution without being toxic to the cells, you should consider alternative cell viability assays.[8] Assays like MTS, XTT, and WST-1 produce a water-soluble formazan product, eliminating the need for the solubilization step where precipitation might be an issue.[8][9] Other alternatives include the resazurin reduction assay (Alamar Blue) and ATP-based luminescence assays.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates in the well after addition to media The compound has low aqueous solubility.Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) to decrease the final volume added to the media. Vigorously mix the compound with the media before adding it to the cells. Determine the compound's solubility limit in the media and test at concentrations below this limit.[1][2]
High background absorbance in control wells The solvent (e.g., DMSO) is cytotoxic at the concentration used.Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration. Ensure the final solvent concentration in all wells is below this level and is consistent across all treatments.[4][6]
Inconsistent results between replicate wells Uneven dissolution of the compound.After adding the compound to the wells, gently shake the plate for a few minutes to ensure a homogenous solution. Visually inspect the wells under a microscope to confirm the absence of precipitate before adding the MTT reagent.[1]
Low signal or no dose-response observed The compound is not bioavailable to the cells due to poor solubility.Try alternative solubilization methods such as gentle warming of the stock solution or sonication.[1][2] Consider using a different solvent or a co-solvent system.[3][10] If solubility remains an issue, alternative assays may be necessary.[8]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of a poorly soluble compound using an organic solvent.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of the test compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).[2]

  • Vortex the tube vigorously until the compound is completely dissolved.

  • If the compound does not dissolve completely, gentle warming in a 37°C water bath for a short period may help.[1][2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Serial Dilution for Treatment of Cells

This protocol describes the serial dilution of the concentrated stock solution into the cell culture medium for treating the cells.

Materials:

  • Concentrated stock solution of the test compound

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.

  • Perform an initial dilution of the stock solution into pre-warmed cell culture medium to create the highest concentration to be tested. For example, to achieve a final concentration of 100 µM from a 10 mM stock with a final DMSO concentration of 0.5%, you would add 5 µL of the stock to 995 µL of medium.

  • Vortex the diluted solution immediately and vigorously.[2]

  • Perform further serial dilutions from this initial dilution to prepare the other desired concentrations.

  • Ensure the final solvent concentration remains constant across all concentrations tested.

  • Add the final diluted compound solutions to the wells containing the cells.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_assay MTT Assay cluster_troubleshoot Troubleshooting start Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock High Concentration Stock Solution dissolve->stock dilute Serial Dilution in Pre-warmed Media stock->dilute treat Treat Cells dilute->treat precipitate Precipitation Observed? dilute->precipitate incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read precipitate->treat No adjust Adjust Protocol: - Vortex/Shake - Lower Concentration - Change Solvent precipitate->adjust Yes adjust->dilute troubleshooting_flowchart decision decision process process outcome outcome fail fail start Compound Precipitates in Media q1 Is final solvent concentration <1%? start->q1 a1_yes Increase stock concentration q1->a1_yes No a1_no Proceed to next step q1->a1_no Yes q2 Did you vortex/shake after dilution? a1_yes->q2 a1_no->q2 a2_yes Try gentle warming or sonication of stock q2->a2_yes Yes a2_no Incorporate vigorous mixing step q2->a2_no No q3 Is the compound still precipitating? a2_yes->q3 a2_no->q3 a3_yes Test alternative solvents (e.g., Ethanol) q3->a3_yes Yes a3_no Proceed with MTT Assay q3->a3_no No q4 Solubility issue persists? a3_yes->q4 a4_yes Consider alternative viability assays (MTS, XTT, Resazurin) q4->a4_yes Yes a4_no Proceed with MTT Assay q4->a4_no No

References

Optimizing Enzyme Inhibition Assays for 2-Thioxoimidazolidin-4-ones: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enzyme inhibition assay conditions for 2-thioxoimidazolidin-4-ones. This class of compounds is of significant interest in drug discovery but is also associated with a high potential for assay interference, often being classified as Pan-Assay Interference Compounds (PAINS). This guide offers troubleshooting advice and detailed protocols to help navigate these challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My 2-thioxoimidazolidin-4-one compound shows potent inhibition in my primary screen. How can I be sure it's a true inhibitor and not a false positive?

A1: Initial potent activity of 2-thioxoimidazolidin-4-ones should be approached with caution due to their propensity to act as PAINS. False positives can arise from various mechanisms including compound aggregation, non-specific protein reactivity, and interference with the assay signal. To validate your hit, a series of control experiments and secondary assays are essential. These include:

  • Orthogonal Assays: Confirm the inhibitory activity using a different assay format that relies on an alternative detection method (e.g., if the primary assay is fluorescence-based, use a luminescence- or absorbance-based method).

  • Counter-Screens: Test your compound against an unrelated enzyme to assess selectivity. PAINS often show activity across multiple, unrelated targets.

  • Detergent Titration: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity, while the activity of aggregators will be significantly reduced.

  • Pre-incubation Time: Vary the pre-incubation time of the enzyme and inhibitor. Time-dependent inhibition may indicate a reactive compound, a characteristic of some PAINS.

  • Biophysical Methods: Directly assess the binding of your compound to the target enzyme using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3]

Q2: I'm observing poor solubility of my 2-thioxoimidazolidin-4-one derivative in the aqueous assay buffer. What can I do to improve it?

A2: Poor aqueous solubility is a common issue that can lead to compound precipitation and inaccurate results.[4] Here are some strategies to address this:

  • Co-solvents: While compounds are often dissolved in 100% DMSO for stock solutions, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity. You can explore other organic co-solvents, but their compatibility with the enzyme must be validated.

  • Detergents: The inclusion of a non-ionic detergent like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01-0.05%) can help to solubilize hydrophobic compounds and prevent aggregation.[5][6]

  • pH Optimization: The solubility of your compound may be pH-dependent. Assess the compound's pKa and test a range of pH values within the enzyme's functional limits to find the optimal pH for both solubility and activity.[2][7][8][9]

Q3: The IC50 value of my inhibitor changes significantly when I include a reducing agent like Dithiothreitol (DTT) in the assay buffer. What does this indicate?

A3: A significant shift in IC50 upon the addition of a reducing agent like DTT can be indicative of a few phenomena. Thiol-reactive compounds, a common class of PAINS, can be quenched by DTT, leading to a decrease in their apparent inhibitory activity.[10] Conversely, some enzymes require a reducing environment for optimal activity and stability, and DTT can prevent oxidative damage. It is crucial to:

  • Assess the necessity of DTT: Determine if the target enzyme requires a reducing agent for its activity and stability.

  • Titrate DTT concentration: If DTT is required, use the lowest concentration necessary to maintain enzyme health.

  • Test in the absence and presence of DTT: A large increase in IC50 in the presence of DTT is a red flag for thiol reactivity.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Hit Rate in Primary Screen Assay interference from PAINS.Implement a robust hit validation cascade including orthogonal assays, counter-screens, and biophysical methods.[2][11]
Inconsistent IC50 Values Compound aggregation, poor solubility, or compound instability.Include 0.01% Triton X-100 in the assay buffer.[5][6] Optimize buffer pH and co-solvent concentration.[2][4][7][8][9] Check compound stability in the assay buffer over time.
Time-Dependent Inhibition Covalent modification of the enzyme or slow-binding kinetics.Pre-incubate the enzyme and inhibitor for varying time points to characterize the kinetics.[12] Use mass spectrometry to check for covalent adduction to the protein.
Activity Lost in Secondary Assay The primary hit was an artifact of the initial assay format (e.g., fluorescence quenching).Always confirm hits with an orthogonal assay that uses a different detection principle.
Inhibition is not Saturable Non-specific inhibition or compound aggregation.Perform dose-response curves to high concentrations. True inhibitors should exhibit a clear sigmoidal curve with a defined bottom plateau. The presence of a non-ionic detergent can disrupt aggregation-based inhibition.

Experimental Protocols

Protocol 1: Standard Enzyme Inhibition Assay with Controls for PAINS

This protocol provides a framework for determining the IC50 of a 2-thioxoimidazolidin-4-one inhibitor, incorporating essential controls to identify potential PAINS.

Materials:

  • Purified enzyme

  • Substrate

  • 2-thioxoimidazolidin-4-one inhibitor (stock solution in 100% DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Assay Buffer with 0.02% Triton X-100

  • Reducing agent (e.g., DTT), if required by the enzyme

  • 96- or 384-well plates

  • Plate reader (appropriate for the assay's detection method)

Procedure:

  • Enzyme and Substrate Titration: Determine the optimal enzyme and substrate concentrations that result in a linear reaction rate and a robust signal-to-background ratio. The substrate concentration is often set at or near its Km value.

  • Compound Serial Dilution: Prepare a serial dilution of the 2-thioxoimidazolidin-4-one inhibitor in 100% DMSO.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the serially diluted compound to the wells of the assay plate.

    • Add assay buffer to the wells. Prepare parallel sets of plates with and without 0.01% Triton X-100.

    • Include control wells:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known inhibitor of the enzyme (if available) or no enzyme.

  • Pre-incubation: Add the enzyme to the wells and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) at a constant temperature. To test for time-dependency, this pre-incubation time can be varied (e.g., 5, 15, 30, 60 minutes).

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the reaction progress over time using a plate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Compare the IC50 values obtained in the presence and absence of Triton X-100. A significant increase in IC50 in the presence of the detergent suggests aggregation.

Protocol 2: Orthogonal Assay Confirmation

To confirm that the observed inhibition is not an artifact of the primary assay's detection method, it is crucial to use an orthogonal assay.

Example:

  • Primary Assay: A fluorescence-based assay measuring the production of a fluorescent product.

  • Orthogonal Assay: A luminescence-based assay (e.g., an ADP-Glo™ assay for kinases) that measures the consumption of ATP.

The experimental setup would be similar to Protocol 1, but the final detection step would utilize the reagents and instrumentation specific to the orthogonal assay. A compound that is a true inhibitor should show comparable IC50 values in both assays.

Data Presentation

Table 1: Effect of Assay Conditions on the IC50 of a Hypothetical 2-Thioxoimidazolidin-4-one Inhibitor
Assay ConditionIC50 (µM)Fold ChangeInterpretation
Standard Buffer1.2-Initial potent activity observed.
+ 0.01% Triton X-1001.51.25Minimal shift suggests inhibition is not primarily due to aggregation.
+ 1 mM DTT15.813.2Significant IC50 shift indicates potential thiol reactivity (PAINS characteristic).[10]
Orthogonal Assay (Luminescence)1.41.17Similar IC50 confirms the inhibitory activity is not an artifact of the primary assay's fluorescence detection.
Table 2: IC50 Values of Representative 2-Thioxoimidazolidin-4-one Derivatives in a Cytotoxicity Assay

While not a direct measure of enzyme inhibition, cytotoxicity assays can provide information on the cellular activity of the compounds. The following data is adapted from a study on the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives against the HepG2 cancer cell line.

CompoundIC50 (µM) vs. HepG2
Derivative 10.017
Derivative 20.18
Staurosporine (Reference)5.07
5-FU (Reference)5.18

Visualizations

Workflow for Validating a 2-Thioxoimidazolidin-4-one Hit

G A Primary Screen Hit (2-Thioxoimidazolidin-4-one) B Dose-Response Curve (IC50 Determination) A->B C Assess for PAINS Liability B->C D Include 0.01% Triton X-100 C->D Aggregation? E Vary Pre-incubation Time C->E Reactivity? F Orthogonal Assay C->F Assay Artifact? G Counter-Screen (Unrelated Target) C->G Promiscuity? K Significant IC50 Shift? D->K L Time-Dependent Inhibition? E->L M Activity Confirmed? F->M N Selective Inhibition? G->N H Biophysical Confirmation (e.g., SPR, ITC, NMR) J Validated Hit (Proceed to Lead Optimization) H->J I False Positive (Discard) K->E No K->I Yes L->F No L->I Yes M->G Yes M->I No N->H Yes N->I No

Caption: A workflow for the validation of 2-thioxoimidazolidin-4-one enzyme inhibitors.

Signaling Pathway of Assay Interference

G cluster_0 Potential PAINS Mechanisms cluster_1 Assay Components Compound 2-Thioxoimidazolidin-4-one Aggregation Aggregation Compound->Aggregation Reactivity Thiol Reactivity Compound->Reactivity Signal_Interference Fluorescence Quenching Compound->Signal_Interference Enzyme Target Enzyme Aggregation->Enzyme Non-specific Inhibition Reactivity->Enzyme Covalent Modification Assay_Signal Assay Signal (e.g., Fluorescence) Signal_Interference->Assay_Signal Signal Quenching False_Positive False Positive Result Enzyme->False_Positive Assay_Signal->False_Positive

Caption: Mechanisms of assay interference by 2-thioxoimidazolidin-4-ones leading to false positives.

References

Recrystallization techniques for purifying 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of 3-Methyl-2-thioxoimidazolidin-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound? Recrystallization is a fundamental purification technique used to remove impurities from a solid compound.[1] For this compound, this process is critical to achieve the high purity required for analytical standards, biological assays, and subsequent synthetic steps. The method relies on the principle that the solubility of the compound and any impurities will differ in a given solvent at different temperatures.

Q2: How do I select the best solvent for recrystallization? The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][3] Impurities, on the other hand, should either be completely insoluble at all temperatures (to be filtered out hot) or highly soluble even at low temperatures (to remain in the liquid phase, or mother liquor, after cooling).[2][4] For thiohydantoin derivatives, polar organic solvents like ethanol are often a good starting point.[5] A systematic approach involves small-scale solubility tests with various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone) to identify the optimal choice.[2]

Q3: What are the key characteristics of a good recrystallization solvent? A good solvent should:

  • Not react chemically with the compound.[4]

  • Dissolve the compound well when hot but poorly when cold.[2][3]

  • Have a boiling point below the melting point of the compound to prevent it from melting or "oiling out".

  • Be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Dissolve impurities very well at all temperatures or not at all.

Q4: When and how should I use a mixed-solvent system? A mixed-solvent system is useful when no single solvent meets all the criteria. This typically involves a pair of miscible solvents, one in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes slightly cloudy (turbid). Reheating to clarify the solution and then allowing it to cool slowly can yield excellent crystals.

Troubleshooting Guide

Q1: My compound won't dissolve, even in the boiling solvent. What should I do?

  • Insufficient Solvent: You may not have added enough solvent. Add small, additional portions of the hot solvent until the solid dissolves. Be careful not to add a large excess, as this will reduce your final yield.[1]

  • Inappropriate Solvent: The chosen solvent may be unsuitable. If a significant amount of solvent has been added without dissolving the compound, it is likely a poor choice. Recover your compound by evaporating the solvent and perform solubility tests to find a more appropriate one.

  • Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If most of your compound has dissolved and a small amount of solid remains, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Q2: No crystals are forming after the solution has cooled. What is the problem?

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved beyond its normal saturation point.[6] To induce crystallization, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[6][7] The tiny scratches provide a surface for crystal nucleation.

  • Seeding: Add a "seed crystal"—a tiny speck of the crude or pure solid—to the solution.[6][7] This provides a template for crystal growth.

  • Excess Solvent: Too much solvent is the most common reason for failed crystallization.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Insufficient Cooling: Ensure the solution has cooled to room temperature slowly and then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[8]

Q3: My compound has separated as an oil instead of crystals. How can I fix this? This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[7][8]

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[7][8]

  • Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with paper towels can help. Slow cooling favors the formation of well-ordered crystals over oils.[6]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q4: My final yield of pure crystals is very low. Why did this happen?

  • Too Much Solvent: Using a large excess of solvent during dissolution is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor.[1][7]

  • Premature Crystallization: If crystals formed during a hot filtration step, product was lost. Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling during filtration.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve and wash away a portion of your product.[1][8] Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored or appears impure. What went wrong?

  • Colored Impurities: If the solution was colored after dissolving the crude product, a colored impurity is present. To remove it, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal (and the adsorbed impurity) before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[7]

  • Ineffective Solvent: The chosen solvent may not be effective at leaving impurities behind in the mother liquor. A different solvent or a multi-step purification (e.g., recrystallization followed by column chromatography) may be necessary.

  • Rapid Crystallization: If the solution cooled too quickly, impurities can become trapped within the crystal lattice.[7] Ensure slow cooling for the highest purity.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes should be determined through preliminary small-scale experiments. Ethanol is used as an example solvent.

  • Solvent Selection:

    • Place ~20-30 mg of the crude this compound into a small test tube.

    • Add the test solvent (e.g., ethanol) dropwise at room temperature. Note the solubility.

    • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath until the solvent boils. Observe if the solid dissolves.

    • If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

    • An ideal solvent is one where the compound is insoluble at room temperature but fully soluble at the solvent's boiling point, and forms abundant crystals upon cooling.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip.

    • Heat the mixture to a gentle boil on a hot plate while swirling.

    • Continue to add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess.

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat source.

    • Allow it to cool slightly, then add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot filtration.

    • Pre-heat a filter funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

    • Break the vacuum and add the cold solvent, gently stir the crystals into a slurry, and then reapply the vacuum.

  • Drying:

    • Allow air to be drawn through the crystals on the filter paper for several minutes to help them dry.

    • Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For higher boiling point solvents, a vacuum oven may be required.

  • Analysis:

    • Determine the mass of the dried, purified crystals to calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Quantitative Data Presentation

Successful recrystallization relies on understanding the solubility of the compound. Experimental determination of this data is a crucial first step. The table below serves as an example of how to structure this data once it has been collected.

Table 1: Example Solubility Data for this compound

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability Assessment
Water~0.1~1.5Potentially suitable; large volume needed.
Ethanol~0.8~15.0Good Candidate. High solubility change.
Acetone~5.0~25.0Poor. Too soluble at room temperature.
Ethyl Acetate~0.5~8.0Good Candidate.
Hexane< 0.01< 0.1Insoluble. Could be used as an anti-solvent.
Note: The values presented in this table are illustrative examples and must be determined experimentally.

Visualizations

Experimental Workflow Diagram

G start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve insoluble_q Insoluble Impurities or Color Present? dissolve->insoluble_q hot_filter Add Charcoal (if colored) & Perform Hot Filtration insoluble_q->hot_filter Yes cool Cool Solution Slowly to Room Temperature insoluble_q->cool No hot_filter->cool ice_bath Place in Ice-Water Bath cool->ice_bath filter Collect Crystals via Vacuum Filtration ice_bath->filter wash Wash with Minimal Ice-Cold Solvent filter->wash dry Dry the Purified Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization process.

Troubleshooting Logic Diagram

G start Problem Encountered During Cooling problem_q What is the issue? start->problem_q no_crystals No Crystals Formed problem_q->no_crystals No Crystals oiling_out Compound 'Oiled Out' problem_q->oiling_out Oily Liquid low_yield Yield is Very Low problem_q->low_yield Low Yield scratch Action: Scratch inner surface of flask no_crystals->scratch seed Action: Add a seed crystal scratch->seed reduce_solvent Action: Gently boil off some solvent & re-cool seed->reduce_solvent reheat Action: Reheat to dissolve oil, add more solvent oiling_out->reheat slow_cool Action: Cool solution much more slowly reheat->slow_cool check_solvent Analysis: Was too much solvent used? low_yield->check_solvent concentrate Solution: Concentrate mother liquor to recover more product check_solvent->concentrate Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 3-Methyl-2-thioxoimidazolidin-4-one and Other Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiohydantoin Efficacy Supported by Experimental Data.

The thiohydantoin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 3-Methyl-2-thioxoimidazolidin-4-one against other notable thiohydantoin compounds across key therapeutic areas: anticancer, anticonvulsant, and antimicrobial applications. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of their relative performance.

Anticancer Efficacy: Targeting the Androgen Receptor

Thiohydantoin derivatives have emerged as potent antagonists of the androgen receptor (AR), a key driver in the progression of prostate cancer. The comparative cytotoxic activities of various thiohydantoins against different cancer cell lines are summarized below.

Data Presentation: Anticancer Activity of Thiohydantoin Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Enzalutamide (MDV3100) LNCaP (Prostate)0.12[1](1)
Compound 92 (MDV3100) LNCaP/AR (Prostate, overexpressing AR)0.21[2](2)
Compound 4c Panc-1 (Pancreas)1.00±0.10[3](3)
MCF-7 (Breast)1.40±0.10[3](3)
HT-29 (Colon)1.20±0.10[3](3)
A-549 (Lung)1.20±0.10[3](3)
Compound 4 HepG2 (Liver)0.017[4](4)
Compound 2 HepG2 (Liver)0.18[4](4)
1,3-BA HepG2 (Liver)7[5](5)
TBC HepG2 (Liver)16-24[5](5)
TBA HepG2 (Liver)25-34[5](5)

Note: Direct comparative IC50 data for this compound in these specific cancer cell lines was not available in the reviewed literature.

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects of thiohydantoin derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the thiohydantoin compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway: Androgen Receptor (AR) Inhibition

Thiohydantoin-based drugs like Enzalutamide function as potent AR antagonists. They competitively inhibit the binding of androgens to the AR, preventing its translocation to the nucleus and subsequent transcription of genes that promote prostate cancer cell growth.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes HSP->AR_HSP Thiohydantoin Thiohydantoin Derivative Thiohydantoin->AR Inhibits Binding AR_dimer AR Dimer AR_HSP->AR_dimer Translocation & Dimerization AR_dimer->AR_HSP Blocked by Thiohydantoin ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Promotes

Caption: Androgen Receptor signaling pathway and its inhibition by thiohydantoins.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain thiohydantoin derivatives have demonstrated significant potential in controlling seizures. Their efficacy is often evaluated using preclinical models such as the Maximal Electroshock Seizure (MES) test.

Data Presentation: Anticonvulsant Activity of Thiohydantoin Derivatives

CompoundAnimal ModelTestED50 (mg/kg)Reference
Phenytoin MouseMES5.96[6](6)
5,5-Diphenylthiohydantoin MouseMES>300[7](7)
SB2-Ph (a 5,5-diphenylhydantoin derivative) MouseMES8.29[6](6)
3-Methoxymethyl-5-ethyl-5-phenylhydantoin MouseMES & scPTZ-[8](8)
N-derivative-oxathiazolidine-4-one-2,2-dioxide (5c) MouseMES0.06[9](9)

Note: Specific ED50 values for this compound in the MES test were not found in the reviewed literature. The table presents data for structurally related compounds to provide a basis for comparison.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

  • Animal Preparation: Adult mice or rats are used for the study. The test compounds are typically administered intraperitoneally at various doses.

  • Electrode Placement: Corneal or ear-clip electrodes are applied to the animal.

  • Electrical Stimulation: A suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered by an electroconvulsiometer.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is then calculated.

Experimental Workflow: Anticonvulsant Screening

Anticonvulsant_Workflow cluster_workflow Anticonvulsant Screening Workflow start Start compound_admin Compound Administration (i.p.) start->compound_admin mes_test Maximal Electroshock Seizure (MES) Test compound_admin->mes_test observe Observation of Tonic Hindlimb Extension mes_test->observe data_analysis Data Analysis (Calculate ED50) observe->data_analysis end End data_analysis->end

Caption: A simplified workflow for anticonvulsant drug screening using the MES test.

Antimicrobial Potency: Combating Bacterial and Fungal Pathogens

Thiohydantoin derivatives have also been investigated for their antimicrobial properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Data Presentation: Antimicrobial Activity of Thiohydantoin Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
Compound 4b ---18 (zone of inhibition in mm)15 (zone of inhibition in mm)15 (zone of inhibition in mm)[10](10)
Compound 27 ------[11](11) (MIC 0.78 against M. tuberculosis)
Compound 28 ------[11](11) (MIC 1.56 against M. tuberculosis)
Compound C5 31.25 - 62.5-----[12](12)
Compound C6 31.25 - 250-----[12](12)
RPI-10 ------[13](13) (Potent activity reported)

Note: Direct MIC values for this compound against these specific strains were not consistently available. The table includes data for various thiohydantoin derivatives to illustrate the range of antimicrobial activity within this class of compounds. Some data is presented as zone of inhibition in millimeters.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The thiohydantoin compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway: Potential Inhibition of NF-κB

The anti-inflammatory effects of some heterocyclic compounds are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the direct and extensive study of thiohydantoins on this pathway is an area of ongoing research, it represents a plausible mechanism for their observed anti-inflammatory and immunomodulatory effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits IkB_p IkB->IkB_p Degradation NFkB_active Active NF-κB NFkB->NFkB_active Translocation Thiohydantoin Thiohydantoin (Potential Inhibitor) Thiohydantoin->IKK Potential Inhibition DNA DNA NFkB_active->DNA Binds Inflammatory_Genes Transcription of Inflammatory Genes DNA->Inflammatory_Genes Promotes

Caption: The NF-κB signaling pathway, a potential target for thiohydantoin derivatives.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other thiohydantoin derivatives. While direct comparative data for this compound is not extensively available across all tested activities, the presented data for structurally related compounds highlights the broad and potent biological activities of the thiohydantoin scaffold. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the design and evaluation of novel thiohydantoin-based therapeutic agents. Further head-to-head comparative studies are warranted to definitively establish the efficacy of this compound relative to other derivatives.

References

A Comparative Analysis of 2-Thioxoimidazolidin-4-one Derivatives and Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potential therapeutic applications. Among these, derivatives of 2-thioxoimidazolidin-4-one, a sulfur analog of hydantoin, have garnered interest for their broad spectrum of biological activities, including antimicrobial properties.[1][2][3] This guide provides a comparative overview of the antimicrobial performance of select 2-thioxoimidazolidin-4-one derivatives against established antimicrobial agents, supported by available experimental data.

Quantitative Antimicrobial Performance

The in vitro efficacy of antimicrobial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.[4] The following tables summarize the MIC values for various 2-thioxoimidazolidin-4-one derivatives against a range of bacterial and fungal strains, juxtaposed with the performance of commonly used antibiotics and antifungals.

Table 1: Antibacterial Activity of 2-Thioxoimidazolidin-4-one Derivatives Compared to Standard Antibiotics (MIC in µg/mL)

Compound/AgentStaphylococcus aureusPseudomonas aeruginosaEscherichia coliReference(s)
2-Thioxoimidazolidin-4-one Derivatives
Compound 5b¹2525-[5]
C5²≤ 31.25--[6]
C6³≤ 62.5--[6]
TD-H2-A⁴6.3 - 25.0--[7]
Standard Antibiotics
Ampicillin>100 (Resistant strains)--[8]
Streptomycin---
Vancomycin---
Ciprofloxacin---
Linezolid---[9]

¹ N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3- cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide ² 3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one ³ 3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one ⁴ A thiazolidinone derivative

Table 2: Antifungal Activity of 2-Thioxoimidazolidin-4-one Derivatives Compared to Standard Antifungals (MIC in µg/mL)

Compound/AgentCandida albicansAspergillus nigerReference(s)
2-Thioxoimidazolidin-4-one Derivatives
Compound 5a⁵++[5]
Compound 5b¹++[5]
Compound 5c⁶++[5]
Compound 5e⁷++[5]
Standard Antifungals
Ketoconazole--[1]
Bifonazole--[8]

¹ N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3- cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide ⁵ N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide ⁶ N-(5-(2-((4-bromophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxo imidazolidin-1-yl) benzamide ⁷ N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl)-4- methyl benzamide "+" indicates activity was observed, but specific MIC values were not provided in the source.

Experimental Protocols

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is determined to find the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

  • Preparation of Reagents: Cation-adjusted Mueller-Hinton Broth (MHB) is the commonly used medium. The antimicrobial agents (both test compounds and standards) are dissolved in a suitable solvent, typically Dimethyl sulfoxide (DMSO), and then serially diluted in MHB to achieve a range of concentrations.[2][4]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial or fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11] This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[10][12]

  • Assay Procedure: The assay is typically performed in a 96-well microtiter plate. Each well receives a specific volume of the diluted antimicrobial agent, followed by the addition of the standardized inoculum.[10][13] Positive (microorganism and broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[10][13]

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[12]

Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This method qualitatively assesses the antimicrobial activity of a substance.[14]

  • Medium and Inoculum Preparation: Mueller-Hinton Agar (MHA) is the standard medium. A standardized inoculum of the test microorganism is prepared as described for the MIC assay.

  • Inoculation: A sterile swab is dipped into the standardized inoculum and used to evenly streak the entire surface of the MHA plate to create a lawn of microbial growth.[14][15]

  • Application of Antimicrobial Agent: Sterile filter paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.[16]

  • Incubation: The plates are incubated under the same conditions as the MIC assay.

  • Measurement and Interpretation: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the disk known as the zone of inhibition. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial potency.[14]

Visualizing Mechanisms and Workflows

Understanding the potential mechanisms of action and the experimental processes is crucial for drug development. The following diagrams, created using the DOT language, illustrate a proposed mechanism of action for a related class of compounds and a typical workflow for antimicrobial screening.

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation synthesis Synthesis of 2-Thioxoimidazolidin-4-one Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization primary_screening Primary Screening (e.g., Disk Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mbc_determination MBC Determination mic_determination->mbc_determination mechanism_studies Mechanism of Action Studies mbc_determination->mechanism_studies toxicity_assays Cytotoxicity Assays mechanism_studies->toxicity_assays in_vivo_testing In Vivo Efficacy Models toxicity_assays->in_vivo_testing proposed_mechanism cluster_compound Thiazolidinone Derivative cluster_target Bacterial Target cluster_pathway Downstream Effects compound Thiazolidinone Derivative (e.g., TD-H2-A) target Histidine Kinase (e.g., WalK) compound->target Inhibits pathway_inhibition Inhibition of Cell Wall Metabolism target->pathway_inhibition Regulates biofilm_inhibition Inhibition of Biofilm Formation pathway_inhibition->biofilm_inhibition cell_death Bacterial Cell Death pathway_inhibition->cell_death

References

Unveiling the Anticancer Potential of 2-Thioxoimidazolidin-4-ones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anticancer activity of 2-thioxoimidazolidin-4-one derivatives, also known as rhodanines. We delve into their mechanism of action, compare their efficacy against established anticancer agents, and provide detailed experimental protocols to facilitate further research and validation.

The growing body of evidence highlights the potential of 2-thioxoimidazolidin-4-one derivatives as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often surpassing the potency of conventional chemotherapy drugs. Their multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, makes them attractive candidates for further drug development.

Comparative Anticancer Efficacy

Derivatives of 2-thioxoimidazolidin-4-one have shown remarkable potency against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, comparing the efficacy of these compounds with standard anticancer drugs.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
Compound 4 HepG20.017Staurosporine5.07
5-Fluorouracil (5-FU)5.18
Compound 2 HepG20.18Staurosporine5.07
5-Fluorouracil (5-FU)5.18
Compound 14 HepG22.33 (µg/mL)--
Compound 5 MCF-73.98 (µg/mL)--
Glucosylated Rhodanine 6 HepG20.21Doxorubicin8.28
Glucosylated Rhodanine 7 HepG20.76Doxorubicin8.28
Glucosylated Rhodanine 13a HepG217.2Doxorubicin8.28
Rhodanine Derivative 14 MCF-77.67 (µg/mL)--
Rhodanine Derivative 15 MCF-711.7 (µg/mL)--

Note: IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Unraveling the Mechanism of Action

The anticancer activity of 2-thioxoimidazolidin-4-one derivatives is attributed to their ability to modulate multiple cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can significantly increase the population of apoptotic cells. For instance, one promising 2-thioxoimidazolidin-4-one derivative, referred to as compound 4, induced apoptosis by 19.35-fold in HepG2 liver cancer cells.[1][2] This is often achieved through the upregulation of pro-apoptotic genes and proteins such as p53, PUMA, and caspases (Caspase-3, -8, and -9), while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2]

Cell Cycle Arrest

These compounds have also been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. For example, compound 4 was found to arrest the cell cycle of HepG2 cells at the G2/M phase.[1][2] Other derivatives have been observed to cause arrest at the S-phase or G0/G1 phase in different cancer cell lines.[3][4]

Inhibition of Signaling Pathways

A key target for many 2-thioxoimidazolidin-4-one derivatives is the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2] By inhibiting this pathway, these compounds can effectively halt cancer progression. Molecular docking studies have further supported the interaction and inhibition of key proteins within this pathway.[2] Some rhodanine derivatives have also been identified as potential inhibitors of tyrosine kinases, such as c-Src.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl-2 Bcl-2 AKT->Bcl-2 Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation Bax Bax Bcl-2->Bax Caspases Caspases Bax->Caspases Apoptosis_Inhibition Apoptosis Inhibition Caspases->Apoptosis_Inhibition Growth_Factor Growth Factor Growth_Factor->Receptor Thioxoimidazolidinone 2-Thioxoimidazolidin-4-one Derivative Thioxoimidazolidinone->PI3K Inhibition Thioxoimidazolidinone->AKT Inhibition

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of 2-thioxoimidazolidin-4-one derivatives.

Experimental Protocols

To aid in the validation and further exploration of these compounds, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-thioxoimidazolidin-4-one derivatives and a reference drug (e.g., 5-FU, Doxorubicin) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure absorbance D->E F Calculate IC50 E->F

Figure 2: Workflow for the MTT cytotoxicity assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.

Protocol:

  • Treat cancer cells with the IC50 concentration of the 2-thioxoimidazolidin-4-one derivative for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to validate the effect of the compounds on signaling pathway components.

Protocol:

  • Treat cells with the compound and lyse them to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Bcl-2, caspases) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

A Protein Extraction B SDS-PAGE A->B C Western Transfer B->C D Antibody Incubation C->D E Detection D->E

Figure 3: General workflow for Western blotting.

Conclusion

2-Thioxoimidazolidin-4-one derivatives represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical survival pathways in cancer cells, often with greater efficacy than standard drugs, underscores their therapeutic potential. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate and validate the mechanism of action of these promising molecules, paving the way for the development of novel and effective cancer therapies.

References

Unlocking the Therapeutic Potential of 2-Thioxoimidazolidin-4-ones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-thioxoimidazolidin-4-one derivatives, detailing their structure-activity relationships (SAR) in anticancer and antimicrobial applications. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin, has emerged as a privileged structure in medicinal chemistry due to its wide range of pharmacological properties.[1] Derivatives of this heterocyclic ring have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity: Targeting Key Cellular Pathways

Numerous studies have highlighted the potent cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7).[1][3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of critical signaling pathways such as the PI3K/AKT pathway.[1][4]

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-thioxoimidazolidin-4-one derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4 HepG20.017[1][5]
Compound 2 HepG20.18[1][5]
Compound 14 HepG22.33 (µg/mL)[3][6]
Compound 5 MCF-73.98 (µg/mL)[3][6]
Staurosporine HepG25.07[1][5]
5-Fluorouracil HepG25.18[1][5]
Doxorubicin HepG20.85 (µg/mL)[6]
Doxorubicin MCF-70.35 (µg/mL)[6]

Structure-Activity Relationship Insights for Anticancer Activity:

The anticancer potency of 2-thioxoimidazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the core ring. Key observations include:

  • Substitution at N-3: The introduction of various aryl or heterocyclic moieties at the N-3 position has been a common strategy to enhance anticancer activity.

  • Substitution at C-5: Modifications at the C-5 position, such as the introduction of arylidene groups, have been shown to be critical for cytotoxicity.

  • Heterocyclic Fusions: The incorporation of other heterocyclic rings like pyrazole, triazole, and benzoxazole can significantly impact the anticancer profile. For instance, a derivative bearing a pyrazole moiety (Compound 14) showed potent activity against the HepG2 cell line.[3][6]

PI3K/AKT Signaling Pathway Inhibition

Several potent 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.[1][7]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bcl-2) AKT->Downstream Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Thioxoimidazolidin- 4-one Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-thioxoimidazolidin-4-one have also been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi.[2][8]

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of various 2-thioxoimidazolidin-4-one derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (mg/mL)Reference
Compound 5b Staphylococcus aureus25[8]
Compound 5b Pseudomonas aeruginosa25[8]
Compound C5 Staphylococcus aureus31.25-62.5 (µg/mL)[9]
Compound C6 Staphylococcus aureus62.5-125 (µg/mL)[9]

Structure-Activity Relationship Insights for Antimicrobial Activity:

The antimicrobial efficacy is largely dependent on the substituents attached to the 2-thioxoimidazolidin-4-one core. General SAR trends include:

  • Lipophilicity: The introduction of lipophilic groups can enhance the ability of the compounds to penetrate microbial cell membranes.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings attached to the core structure can modulate the antimicrobial activity. For example, compounds with halogen substitutions have shown promising activity.[8]

  • Steric Factors: The size and shape of the substituents can influence the binding of the compounds to their microbial targets.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Treat Treat cells with compounds Seed->Treat Add_MTT Add MTT reagent Treat->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Read Read absorbance (570 nm) Solubilize->Read Calculate Calculate % viability and IC50 Read->Calculate

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives for a specified period (e.g., 24-72 hours).[8]

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[10]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11] The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[12]

Detailed Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[5]

  • Application of Test Compounds: A defined volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[12]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[12]

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

Cross-Resistance Analysis of Bacteria to 2-Thioxoimidazolidin-4-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Among the promising candidates are derivatives of 2-thioxoimidazolidin-4-one, a heterocyclic scaffold that has demonstrated a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1] This guide provides a comparative analysis of the performance of 2-thioxoimidazolidin-4-one compounds, with a focus on the critical aspect of bacterial cross-resistance. The data presented herein is compiled from available scientific literature to aid researchers in evaluating the potential of this chemical class as a viable therapeutic option against resistant pathogens.

Executive Summary

Derivatives of 2-thioxoimidazolidin-4-one have shown encouraging in vitro activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3][4][5] Notably, certain compounds have exhibited efficacy against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[6] One study highlighted the potential of these compounds to inhibit bacterial adhesion, a key factor in biofilm formation and the establishment of chronic infections.[6] While comprehensive cross-resistance data is still emerging, preliminary findings suggest that some 2-thioxoimidazolidin-4-one derivatives may not share resistance mechanisms with major antibiotic classes. However, a complete understanding of their mechanism of action is required to definitively predict their cross-resistance profiles. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows to support further research and development in this area.

Performance Data: Antibacterial Activity

The antibacterial efficacy of various 2-thioxoimidazolidin-4-one derivatives has been evaluated against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature. A lower MIC value indicates a higher potency of the compound.

Table 1: Antibacterial Activity of 2-Thioxoimidazolidin-4-one Derivatives against Staphylococcus aureus

Compound IDBacterial StrainMIC (µg/mL)Reference
C5 (3-((2-bromobenzylidene) amino)-2- thioxoimidazolidin-4-one)Clinical S. aureus isolates31.25–62.5[6]
C6 (3-((4- methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one)Clinical S. aureus isolates62.5–125[6]
Compound 5bS. aureus25[7]

Table 2: Antibacterial Activity against Various Bacterial Species

Compound IDBacterial SpeciesMIC (µg/mL)Reference
Compound 5bPseudomonas aeruginosa25[7]
Various DerivativesE. coli-[5]
Various DerivativesP. mirabilis-[5]

Note: Specific MIC values for E. coli and P. mirabilis were not detailed in the referenced abstract but the study indicated positive results.

Cross-Resistance and Synergism

Direct and extensive studies on the cross-resistance of 2-thioxoimidazolidin-4-one compounds with a broad spectrum of antibiotics are limited. However, some research provides initial insights.

A study on 2-aminoimidazole derivatives, which share some structural similarities with the imidazole core of the compounds , demonstrated a synergistic effect when combined with conventional antibiotics against MRSA.[8] This suggests a potential strategy for overcoming existing resistance mechanisms. Furthermore, certain 2-thioxoimidazolidin-4-one derivatives have shown activity against clinical isolates of S. aureus that are resistant to multiple antibiotics, indicating that their mechanism of action might be distinct from those targeted by commonly used drugs.[6]

To thoroughly evaluate the potential for cross-resistance, future studies should involve testing these compounds against a well-characterized panel of resistant strains, including:

  • Vancomycin-Resistant Enterococci (VRE)

  • Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae

  • Carbapenem-Resistant Enterobacteriaceae (CRE)

  • Strains with defined resistance mechanisms to fluoroquinolones and aminoglycosides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of novel antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

1. Preparation of Materials:

  • Test compounds (2-thioxoimidazolidin-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial culture in the logarithmic growth phase.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • Suspend isolated bacterial colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

3. Plate Preparation and Serial Dilution:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells, mixing thoroughly at each step.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Bacterial Viability Assay (Live/Dead Staining)

This assay distinguishes between live and dead bacteria based on membrane integrity.

1. Reagents:

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red).

  • Phosphate-buffered saline (PBS).

2. Staining Procedure:

  • After treating the bacterial culture with the test compound for a specified duration, centrifuge the cells and wash with PBS.

  • Resuspend the bacterial pellet in PBS.

  • Add the SYTO® 9 and propidium iodide staining solution to the bacterial suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

3. Visualization:

  • Place a small volume of the stained bacterial suspension on a microscope slide.

  • Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

  • Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

Visualizations

Experimental Workflow for Cross-Resistance Analysis

The following diagram illustrates a typical workflow for assessing the cross-resistance profile of novel antibacterial compounds.

Cross_Resistance_Workflow cluster_0 Preparation cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Interpretation start Synthesize & Purify 2-Thioxoimidazolidin-4-one Derivatives mic_assay Determine Minimum Inhibitory Concentration (MIC) start->mic_assay prep_strains Prepare Panel of Resistant Bacterial Strains (e.g., MRSA, VRE, ESBL) prep_strains->mic_assay prep_media Prepare Culture Media & Reagents prep_media->mic_assay enzyme_inhibition Enzyme Inhibition Assays mic_assay->enzyme_inhibition membrane_permeability Membrane Permeability Assays mic_assay->membrane_permeability protein_synthesis Protein/Nucleic Acid Synthesis Inhibition mic_assay->protein_synthesis compare_mic Compare MICs of Novel Compounds and Known Antibiotics mic_assay->compare_mic analyze_moa Analyze Mechanism of Action for Potential Overlap enzyme_inhibition->analyze_moa membrane_permeability->analyze_moa protein_synthesis->analyze_moa conclusion Conclude on Cross-Resistance Potential compare_mic->conclusion analyze_moa->conclusion

Caption: Workflow for assessing the cross-resistance of novel antibacterial compounds.

Putative Bacterial Targets and Resistance Mechanisms

The precise molecular targets of 2-thioxoimidazolidin-4-one compounds are not yet fully elucidated. However, based on the structure of related heterocyclic compounds, potential mechanisms could involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis. Understanding the mechanism of action is paramount for predicting cross-resistance. For instance, if these compounds inhibit a novel target not affected by existing antibiotics, the likelihood of cross-resistance would be low. Conversely, if they share a target or are expelled by the same efflux pumps as other antibiotics, cross-resistance is more probable.

Resistance_Mechanisms cluster_0 Potential Bacterial Targets cluster_1 Potential Resistance Mechanisms compound 2-Thioxoimidazolidin-4-one Compound target1 Cell Wall Synthesis (e.g., Peptidoglycan) compound->target1 Inhibition target2 Protein Synthesis (Ribosome) compound->target2 Inhibition target3 DNA/RNA Synthesis (e.g., Gyrase, Polymerase) compound->target3 Inhibition target4 Essential Enzymes (e.g., Metabolic Pathways) compound->target4 Inhibition res2 Efflux Pumps compound->res2 Expulsion by res3 Enzymatic Degradation compound->res3 Inactivation by res1 Target Modification target1->res1 Leads to

Caption: Potential bacterial targets and resistance mechanisms for 2-thioxoimidazolidin-4-one compounds.

Conclusion and Future Directions

The available data suggests that 2-thioxoimidazolidin-4-one derivatives are a promising class of antibacterial agents with activity against clinically relevant pathogens, including some multidrug-resistant strains. However, to fully assess their potential and guide further development, a more comprehensive understanding of their cross-resistance profiles is essential.

Future research should prioritize:

  • Systematic screening of these compounds against a diverse panel of antibiotic-resistant bacteria with well-defined resistance mechanisms.

  • Elucidation of the precise mechanism of action to identify the molecular targets within the bacterial cell.

  • In-depth studies on potential synergy with existing antibiotics to explore combination therapy approaches.

By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of 2-thioxoimidazolidin-4-one compounds in the fight against antimicrobial resistance.

References

Comparative In Vivo Efficacy of 2-Thioxoimidazolidin-4-one Derivatives in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the in vivo efficacy of various 2-thioxoimidazolidin-4-one derivatives across different therapeutic areas, including oncology, inflammation, and neurology. The data presented is compiled from preclinical animal studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this versatile chemical scaffold.

Anticancer Efficacy in Solid Ehrlich Carcinoma (SEC) Model

A notable 2-thioxoimidazolidin-4-one derivative, referred to as Compound 4, has demonstrated significant antitumor activity in a murine model of solid Ehrlich carcinoma. The study highlights its potential as a cancer therapeutic, showing superior performance in tumor growth inhibition compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).

Quantitative Data Summary: Anticancer Activity
Compound/TreatmentAnimal ModelDosing RegimenTumor Volume (mm³)Tumor Inhibition Ratio (%)Key Biomarker Changes
Compound 4 SEC in miceNot Specified2766[1]48.4[1]↑ Antioxidant levels (CAT, SOD, GSH)[1][2]
5-Fluorouracil (5-FU) SEC in miceNot Specified4177[1]29.28[1]Not Reported
SEC Control SEC in miceVehicle5802[1]-Baseline

Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Several studies have explored the anti-inflammatory potential of 2-thioxoimidazolidin-4-one and related thiazolidin-4-one derivatives. These compounds have shown the ability to reduce paw edema in rat models, indicating their potential as anti-inflammatory agents.

Quantitative Data Summary: Anti-inflammatory Activity
Compound/TreatmentAnimal ModelDoseInhibition of Edema (%) at 3hInhibition of Edema (%) at 5h
Compound 12 Carrageenan-induced paw edema in mice0.5 mg/kgRemarkable ActivityRemarkable Activity
Compound 13 Carrageenan-induced paw edema in mice0.5 mg/kgRemarkable ActivityRemarkable Activity
Diclofenac Carrageenan-induced paw edema in miceNot SpecifiedStandard ReferenceStandard Reference

Anticonvulsant Activity in Maximal Electroshock (MES) Seizure Model

While direct in vivo anticonvulsant data for 2-thioxoimidazolidin-4-ones is limited in the reviewed literature, studies on the structurally related 2,4(1H)-diarylimidazoles and thiazolidin-4-ones provide valuable insights into the potential of this heterocyclic core for the treatment of epilepsy. The maximal electroshock (MES) seizure model is a standard for assessing efficacy against generalized tonic-clonic seizures.

Quantitative Data Summary: Anticonvulsant Activity
CompoundAnimal ModelED₅₀ (mg/kg, i.p.)
Compound 10 (diarylimidazole) MES in mice61.7
Compound 13 (diarylimidazole) MES in mice46.8
Compound 17 (diarylimidazole) MES in mice129.5
Compound 20 (diarylimidazole) MES in mice136.7
2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) MES in mice18.5[3][4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these compounds, the following diagrams illustrate the implicated signaling pathway and the workflows of the in vivo models.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Compound4 2-Thioxoimidazolidin-4-one Derivative (Compound 4) Compound4->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow_Anticancer start Start acclimatization Animal Acclimatization (Swiss Albino Mice) start->acclimatization tumor_induction Tumor Induction (Subcutaneous injection of Ehrlich Ascites Carcinoma cells) acclimatization->tumor_induction grouping Grouping of Animals (Control, Standard, Test) tumor_induction->grouping treatment Treatment Administration (Vehicle, 5-FU, Compound 4) grouping->treatment monitoring Tumor Volume Measurement ( calipers) treatment->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia analysis Data Analysis (Tumor Weight, Inhibition Ratio, Biochemical Markers) euthanasia->analysis end End analysis->end

Caption: Anticancer Efficacy Workflow.

Experimental_Workflow_Anti_inflammatory start Start acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization grouping Grouping of Animals (Control, Standard, Test) acclimatization->grouping treatment Pre-treatment with Test Compound/Vehicle grouping->treatment induction Induction of Inflammation (Subplantar injection of Carrageenan) treatment->induction measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4, 5h) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

Caption: Anti-inflammatory Efficacy Workflow.

Experimental_Workflow_Anticonvulsant start Start acclimatization Animal Acclimatization (Mice) start->acclimatization grouping Grouping of Animals (Control, Standard, Test) acclimatization->grouping treatment Administration of Test Compound/Vehicle (i.p.) grouping->treatment mes_test Maximal Electroshock (MES) Test (Corneal electrodes, 60 Hz, 50 mA, 0.2s) treatment->mes_test observation Observation of Seizure (Presence/Absence of tonic hindlimb extension) mes_test->observation analysis Data Analysis (ED₅₀ Calculation) observation->analysis end End analysis->end

Caption: Anticonvulsant Efficacy Workflow.

Experimental Protocols

Solid Ehrlich Carcinoma (SEC) Model

This model is used to evaluate the in vivo anticancer efficacy of compounds against a solid tumor.

  • Animal Model: Female Swiss albino mice.

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells.

  • Tumor Induction: EAC cells are collected from the peritoneal cavity of tumor-bearing mice, washed, and suspended in saline. A volume containing approximately 2.5 x 10⁶ EAC cells is injected subcutaneously into the right thigh of the experimental mice.

  • Treatment: Once the tumor is palpable, animals are randomized into control, standard (e.g., 5-FU), and test groups. The respective treatments are administered as per the defined dosing schedule.

  • Endpoint Measurement: Tumor volume is measured periodically using calipers. At the end of the study period, animals are euthanized, and the tumors are excised and weighed. The tumor inhibition ratio is calculated. Biochemical and hematological parameters can also be assessed.

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

  • Animal Model: Wistar rats.

  • Inducing Agent: 1% w/v solution of carrageenan in saline.

  • Procedure: Animals are fasted overnight with free access to water. Baseline paw volume is measured using a plethysmometer. Animals are then treated with the test compound, standard drug (e.g., diclofenac), or vehicle, typically via oral or intraperitoneal administration. After a specific absorption time (e.g., 60 minutes), 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Endpoint Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Maximal Electroshock (MES) Seizure Test

The MES test is a predictive model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

  • Animal Model: Mice.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure: The test compound or vehicle is administered to the animals, usually intraperitoneally. After a predetermined time for drug absorption, a drop of a topical anesthetic and electrolyte solution is applied to the corneas. An electrical stimulus (typically 60 Hz, 50 mA for 0.2 seconds) is delivered through the corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection. The dose of the compound that protects 50% of the animals (ED₅₀) is determined. Neurotoxicity can also be assessed using the rotarod test.

This guide provides a snapshot of the in vivo potential of 2-thioxoimidazolidin-4-one derivatives. Further research, including head-to-head comparative studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic promise of this chemical class.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-Thioxoimidazolidin-4-one Derivatives' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of novel 2-thioxoimidazolidin-4-one derivatives reveals promising candidates for anticancer drug development. This guide provides a comparative analysis of their performance against various cancer cell lines, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

The quest for more effective and selective anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, the 2-thioxoimidazolidin-4-one core structure has emerged as a promising framework for the design of novel cytotoxic compounds. Several studies have demonstrated the potential of derivatives based on this heterocyclic ring to inhibit the growth of various cancer cells, often with greater efficacy than existing reference drugs. This guide synthesizes the findings from recent research to offer a clear comparison of their cytotoxic activities and a detailed look into the experimental protocols used for their evaluation.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic effects of various 2-thioxoimidazolidin-4-one derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in these studies. The data presented below summarizes the IC50 values of selected derivatives, offering a direct comparison of their efficacy.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 of Reference Drug (µM)Source
Compound 4 HepG2 (Liver Cancer)0.017Staurosporine5.07[1][2][3]
5-Fluorouracil (5-FU)5.18[1][2][3]
Compound 2 HepG2 (Liver Cancer)0.18Staurosporine5.07[1][2][3]
5-Fluorouracil (5-FU)5.18[1][2][3]
Compound 14 HepG2 (Liver Cancer)2.33 (µg/mL)DoxorubicinNot Specified[4][5]
Compound 5 MCF-7 (Breast Cancer)3.98 (µg/mL)DoxorubicinNot Specified[4][5]
Compound 7 HepG2 (Liver Cancer)Not SpecifiedDoxorubicinNot Specified[6]
Compound 9 HCT-116 (Colon Cancer)Not SpecifiedDoxorubicinNot Specified[6]

Note: Some IC50 values are reported in µg/mL and are not directly comparable to µM values without knowing the molecular weights of the compounds.

Delving into the Mechanism of Action

The anticancer activity of these derivatives is not limited to just inhibiting cell growth. Studies have shown that they can induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

For instance, one highly potent derivative, referred to as "compound 4," was found to induce apoptosis in HepG2 liver cancer cells at a rate 19.35 times higher than in untreated control cells.[1][2][3] This compound also caused the cancer cells to arrest in the G2/M phase of the cell cycle, a critical checkpoint for cell division.[1][2] Furthermore, investigations into the molecular mechanisms revealed that this compound enhances the expression of pro-apoptotic genes like p53, PUMA, and caspases, while suppressing the anti-apoptotic Bcl-2 gene.[1][2][3] A key finding was the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often overactive in cancer.[1][2][3]

Other derivatives have also demonstrated the ability to induce cell cycle arrest at different phases. For example, "compound 7" was shown to halt liver cancer cells in the G0/G1 phase, while "compound 9" arrested colon cancer cells in the S phase.[6]

Experimental Protocols: A Closer Look

The evaluation of the cytotoxic properties of these 2-thioxoimidazolidin-4-one derivatives involved a series of well-established in vitro assays. The following provides a detailed methodology for the key experiments cited.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives for a specified period (e.g., 24 or 48 hours). A reference anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) and a vehicle control are included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated to allow the MTT to be metabolized.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentrations.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: The cells are harvested, washed, and resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.

  • Fixation: The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the molecular interactions, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., HepG2, MCF-7) seed Seed cells in 96-well plates start->seed treat Treat with 2-thioxoimidazolidin-4-one derivatives (various concentrations) seed->treat mtt MTT Assay treat->mtt flow_apoptosis Flow Cytometry (Annexin V/PI) treat->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treat->flow_cellcycle ic50 Calculate IC50 values mtt->ic50 apoptosis_analysis Quantify Apoptosis flow_apoptosis->apoptosis_analysis cellcycle_analysis Analyze Cell Cycle Distribution flow_cellcycle->cellcycle_analysis

Caption: Experimental workflow for evaluating the cytotoxicity of 2-thioxoimidazolidin-4-one derivatives.

pi3k_akt_pathway cluster_pathway PI3K/AKT Signaling Pathway Inhibition Thioxo_derivative 2-Thioxoimidazolidin-4-one Derivative (e.g., Compound 4) PI3K PI3K Thioxo_derivative->PI3K Inhibits AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a 2-thioxoimidazolidin-4-one derivative.

References

Target on the Horizon: A Comparative Guide to the Identification and Validation of 3-Methyl-2-thioxoimidazolidin-4-one's Cellular Partners

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive comparison of strategies to identify and validate the cellular targets of 3-Methyl-2-thioxoimidazolidin-4-one and its derivatives. We delve into specific examples, compare them with alternative compounds, and provide detailed experimental protocols and pathway visualizations to empower your research endeavors.

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, central nervous system depressant, and anticancer effects.[1][2] The specific cellular targets, however, are often dictated by the substitutions on the core ring structure. This guide will focus on three key areas where derivatives of this scaffold have shown promise: inhibition of perforin, modulation of ecto-5'-nucleotidase, and interference with the PI3K/AKT signaling pathway.

Comparative Analysis of 2-Thioxoimidazolidin-4-one Derivatives and Alternatives

To provide a clear perspective on the potential of this compound derivatives, the following tables compare their reported activities with other known modulators of the same targets.

Table 1: Comparison of Perforin Inhibitors

CompoundTargetIC50Compound ClassReference
5-Arylidene-2-thioxoimidazolidin-4-one derivativePerforin0.18 µM2-Thioxoimidazolidin-4-one[3]
Benzenesulfonamide derivative (16)PerforinNot specified in abstractBenzenesulfonamide[4]
Dihydrofuro[3,4-c]pyridine derivative (9)PerforinNot specified in abstractDihydrofuro[3,4-c]pyridine[5]

Table 2: Comparison of Ecto-5'-Nucleotidase (CD73) Inhibitors

CompoundTargetIC50 / KiCompound ClassReference
(E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one (4g)human ecto-5'-nucleotidase (h-e5'NT)0.23 ± 0.08 μMAzomethine-thioxoimidazolidinone[6]
α,β-methylene ADP (APCP)ecto-5'-nucleotidasePotent competitive inhibitorADP analog[7][8]
AB-680human ecto-5'-nucleotidase (hCD73)4.9 pM (Ki)Not specified[9]
Oleclumabecto-5'-nucleotidaseNot specifiedMonoclonal Antibody[9]

Table 3: Comparison of PI3K/AKT Pathway Inhibitors

CompoundTarget PathwayEffectCompound ClassReference
2-Thioxoimadazolidin-4-one derivative (Compound 4)PI3K/AKTInhibition2-Thioxoimidazolidin-4-one[10]
Ipatasertib (GDC-0068)PI3K/AKT/PTENInhibitionNot specified[1]
Taselisib (GDC-0032)PI3K (mutant-selective)InhibitionNot specified[11]
AlpelisibPI3K (alpha-selective)InhibitionNot specified[11]

Experimental Protocols for Target Identification and Validation

Successful target identification and validation rely on robust experimental design. Below are detailed protocols for key techniques.

Affinity Chromatography for Target Identification

This technique isolates proteins that bind to an immobilized small molecule.

Protocol:

  • Immobilization of the Ligand:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Couple the synthesized derivative to the activated beads according to the manufacturer's protocol.

    • Prepare a control resin with no immobilized ligand.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with both the ligand-coupled resin and the control resin.

    • Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by competing with a high concentration of the free small molecule.

  • Analysis of Eluted Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., with silver staining) and excise bands that are present in the ligand elution but not the control.

    • Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms direct binding of a compound to its target in a cellular context by measuring changes in the protein's thermal stability.[10][12][13]

Protocol:

  • Cell Treatment:

    • Treat cultured cells with the this compound derivative or vehicle control.

  • Heat Challenge:

    • Heat the treated cells across a range of temperatures. Ligand-bound proteins are expected to be more resistant to thermal denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a purified enzyme.

Protocol:

  • Prepare Reagents:

    • Purified enzyme (e.g., recombinant ecto-5'-nucleotidase).

    • Substrate for the enzyme (e.g., AMP for ecto-5'-nucleotidase).

    • Assay buffer that provides optimal conditions for enzyme activity.

    • The this compound derivative at various concentrations.

  • Assay Procedure:

    • Pre-incubate the enzyme with different concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate.

    • Monitor the rate of product formation over time using a suitable detection method (e.g., spectrophotometry or fluorescence).

  • Data Analysis:

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling cascade, such as the PI3K/AKT pathway.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-PI3K, total PI3K).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizing the Molecular Landscape

To further clarify the biological context of this compound's potential targets, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

G cluster_0 Target Identification Workflow Compound Compound Immobilization Immobilization Compound->Immobilization Bait Affinity_Chromatography Affinity_Chromatography Immobilization->Affinity_Chromatography Bait Elution Elution Affinity_Chromatography->Elution Cells Cells Lysate_Preparation Lysate_Preparation Cells->Lysate_Preparation Prey Lysate_Preparation->Affinity_Chromatography Prey SDS_PAGE SDS_PAGE Elution->SDS_PAGE Mass_Spectrometry Mass_Spectrometry SDS_PAGE->Mass_Spectrometry Target_Protein_ID Target_Protein_ID Mass_Spectrometry->Target_Protein_ID G cluster_1 Perforin-Mediated Cytotoxicity Pathway CTL_NK_Cell CTL_NK_Cell Perforin_Granzymes Perforin_Granzymes CTL_NK_Cell->Perforin_Granzymes Release Target_Cell Target_Cell Apoptosis Apoptosis Target_Cell->Apoptosis Perforin_Granzymes->Target_Cell Pore Formation Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->Perforin_Granzymes Blocks G cluster_2 Ecto-5'-Nucleotidase (CD73) Pathway ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 CD39 CD39 CD73 CD73 Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->CD73 Inhibits G cluster_3 PI3K/AKT Signaling Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream_Effectors Downstream_Effectors AKT->Downstream_Effectors Phosphorylates Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Effectors->Cell_Survival_Proliferation Inhibitor 2-Thioxoimidazolidin-4-one Derivative Inhibitor->PI3K Inhibits

References

A Head-to-Head Showdown: 2-Thioxoimidazolidin-4-ones Emerge as Potent Challengers to Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A new class of heterocyclic compounds, 2-thioxoimidazolidin-4-ones, is demonstrating significant promise in the landscape of cancer therapeutics. Emerging research reveals that these molecules exhibit potent cytotoxic activity against a range of cancer cell lines, in some cases surpassing the efficacy of established anticancer drugs. This guide provides a head-to-head comparison of 2-thioxoimidazolidin-4-ones with standard chemotherapeutic agents, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals.

Recent preclinical studies have highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as formidable anticancer agents. These compounds have been shown to induce apoptosis and inhibit critical cell signaling pathways in cancer cells. This guide synthesizes the findings from key studies, presenting a clear comparison of their performance against well-known drugs like Doxorubicin, 5-Fluorouracil (5-FU), and Staurosporine.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic effects of novel 2-thioxoimidazolidin-4-one derivatives have been rigorously evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.

One notable study investigated a series of 2-thioxoimidazolidin-4-one derivatives, with one compound in particular (referred to as Compound 4 in the study) demonstrating exceptional activity against the human hepatocellular carcinoma cell line (HepG2).[1][2][3] This compound was found to be significantly more potent than both 5-Fluorouracil and Staurosporine.[1][2][3]

Another research effort focused on different derivatives and their efficacy against both HepG-2 and colon cancer (HCT-116) cell lines, using Doxorubicin as the standard for comparison.[4] The results indicated that the introduction of specific chemical moieties, such as a 5-bromo-2-hydroxy phenyl group, enhanced the cytotoxic activity of the 2-thioxoimidazolidin-4-one scaffold.[4]

Further studies have synthesized and evaluated a range of these compounds against breast cancer cell lines like MCF-7, consistently demonstrating their potential as anticancer agents.[5][6][7][8]

Here is a summary of the comparative cytotoxic activity from these studies:

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-Thioxoimidazolidin-4-one Derivative (Compound 4) HepG20.017 [1][2][3]
5-Fluorouracil (5-FU)HepG25.18[1][2][3]
StaurosporineHepG25.07[1][2][3]
2-Thioxoimidazolidin-4-one Derivative (Compound 2) HepG20.18 [1][2][3]
2-Thioxoimidazolidin-4-one Derivative (Compound 7) HepG-274.21 µg/ml [4]
DoxorubicinHepG-219.32 µg/ml[4]
2-Thioxoimidazolidin-4-one Derivative (Compound 9) HCT-11672.46 µg/ml [4]
DoxorubicinHCT-11633.64 µg/ml[4]
2-Thioxoimidazolidin-4-one Derivative (Compound 14) HePG-22.33 µg/mL [5][6][7]
2-Thioxoimidazolidin-4-one Derivative (Compound 5) MCF-73.98 µg/mL [5][6][7]

Unraveling the Mechanism of Action: Signaling Pathways

The anticancer activity of 2-thioxoimidazolidin-4-ones is not just limited to their potent cytotoxicity; their mechanism of action involves the modulation of critical cellular pathways that control cell survival and proliferation.

One of the key mechanisms identified is the induction of apoptosis, or programmed cell death. For instance, the highly potent "Compound 4" was shown to induce apoptosis in HepG2 cells by 19.35-fold compared to control cells.[1][2] This is accompanied by an arrest of the cell cycle at the G2/M phase, preventing the cancer cells from dividing and proliferating.[1]

Furthermore, this class of compounds has been found to inhibit the PI3K/AKT signaling pathway, a crucial pathway that is often hyperactivated in cancer, promoting cell survival and resistance to therapy.[1][2] The inhibition of this pathway was confirmed at both the gene and protein levels.[1][2]

The pro-apoptotic activity is further supported by the upregulation of key apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, alongside the downregulation of the anti-apoptotic gene Bcl-2.[1][2]

G cluster_0 2-Thioxoimidazolidin-4-one cluster_1 Signaling Pathway cluster_2 Cellular Response Thioxo 2-Thioxoimidazolidin-4-one PI3K PI3K Thioxo->PI3K inhibits p53 p53 Thioxo->p53 enhances Bcl2 Bcl-2 Thioxo->Bcl2 impedes AKT AKT PI3K->AKT AKT->Bcl2 promotes PUMA PUMA p53->PUMA Caspases Caspases 3, 8, 9 PUMA->Caspases Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis inhibits Proliferation Decreased Proliferation Apoptosis->Proliferation CellCycleArrest G2/M Cell Cycle Arrest CellCycleArrest->Proliferation

Signaling pathway of 2-thioxoimidazolidin-4-ones.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of 2-thioxoimidazolidin-4-ones.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, MCF-7, HCT-116) are seeded in 96-well plates at a density of 2 x 10^4 to 3 x 10^4 cells/well and allowed to adhere for 24 hours.[9]

  • Drug Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives and standard anticancer drugs (e.g., Doxorubicin, 5-FU). A final DMSO concentration of less than 1% is maintained.[9]

  • Incubation: The plates are incubated for a specified period, typically 72 hours.[9]

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 2-3 hours.[9]

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader. The IC50 values are then calculated using appropriate software like GraphPad Prism.[9]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add 2-thioxoimidazolidin-4-ones & standard drugs A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 2-3 hours D->E F Measure absorbance E->F G Calculate IC50 values F->G

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the IC50 concentration of the test compound for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: HepG2 cells are treated with the IC50 concentration of the 2-thioxoimidazolidin-4-one derivative.[1][3]

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][3]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][3]

Gene and Protein Expression Analysis
  • RT-PCR (Reverse Transcription Polymerase Chain Reaction): This technique is used to measure the expression levels of specific genes. RNA is extracted from treated and untreated cells, reverse transcribed into cDNA, and then amplified using gene-specific primers for genes like p53, PUMA, Caspases, and Bcl-2.

  • Western Blotting: This method is used to detect and quantify specific proteins. Protein lysates from treated and untreated cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest in the PI3K/AKT pathway.[1]

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-2-thioxoimidazolidin-4-one: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound utilized in various research and development applications, is critical to ensuring laboratory safety and environmental protection. Due to the absence of a dedicated SDS, a conservative approach to handling and disposal is warranted, assuming the compound may be an irritant and harmful if ingested, inhaled, or absorbed through the skin.

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to be prepared for accidental exposure or spills.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Body Protection: A laboratory coat is essential.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management Protocol

In the event of a spill, the following steps should be taken to mitigate risks:

  • Evacuate and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation, such as a chemical fume hood, is in operation.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

  • Cleanup: Collect the spilled material and any contaminated absorbents using non-sparking tools and place them into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

Proper Disposal Procedures

Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[2] All waste containing this compound must be treated as hazardous waste.

Step 1: Waste Identification and Segregation

  • All waste streams containing this compound must be identified and segregated from other laboratory waste.

  • This includes unused or expired product, contaminated labware (e.g., pipette tips, weighing boats), contaminated PPE, and spill cleanup materials.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original container is often a suitable choice for the pure compound.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste accumulation should also be recorded.[4]

Step 3: Waste Accumulation and Storage

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment to prevent the release of contents in case of a leak.[4]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an organic solvent capable of dissolving the compound).[3][4]

  • The first rinsate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected depending on local regulations and the toxicity of the compound.

  • After thorough rinsing and air-drying, the container label should be defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policies.[3]

Step 5: Arranging for Professional Disposal

  • Once the waste container is full (not exceeding 90% capacity to allow for expansion) or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]

Quantitative Data Summary

Since a specific SDS for this compound is unavailable, quantitative data from a structurally similar compound, 2-Thioxoimidazolidin-4-one , is presented below for reference. It is important to note that the methyl group in the target compound may alter these properties.

PropertyValue (for 2-Thioxoimidazolidin-4-one)
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Precautionary Statement P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1]

Experimental Protocols

Protocol for Triple Rinsing of Empty Containers:

  • Initial Rinse: Add a small amount of a suitable solvent to the empty container. The choice of solvent should be based on the solubility of this compound.

  • Agitation: Securely cap the container and agitate it thoroughly to ensure the solvent comes into contact with all interior surfaces.

  • Collection of Rinsate: Decant the solvent (now considered hazardous waste) into a properly labeled hazardous waste container.

  • Repeat: Repeat this process two more times. For highly toxic substances, the first three rinses must be collected as hazardous waste.[2]

  • Final Preparation: After the final rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Deface the original label before disposal or recycling.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_container_disposal Empty Container Disposal start Start: Handling 3-Methyl-2- thioxoimidazolidin-4-one ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated: - Unused Product - Contaminated Materials - Empty Containers fume_hood->waste_generated segregate Segregate as Hazardous Waste waste_generated->segregate Unused Product & Contaminated Materials triple_rinse Triple Rinse Container waste_generated->triple_rinse Empty Containers containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash/Recycling triple_rinse->dispose_container collect_rinsate->containerize

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Methyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methyl-2-thioxoimidazolidin-4-one. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Summary: this compound is a hazardous chemical with the following classifications:

  • Acute Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2]

  • Eye Damage/Irritation: Causes serious eye damage, with a risk of blindness.[1][2][3]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Respiratory Hazard: Corrosive to the respiratory tract.[1][2]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][3]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are suitable. Ensure to check the manufacturer's breakthrough time. For tasks with a risk of puncture or abrasion, thicker gloves (up to 3 mm or more) may be necessary.[4] Always wear gloves on clean hands and wash hands thoroughly after removal.[4]
Body Protection Protective clothingA disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeability is required.[5] Standard lab coats are not sufficient.
Eye and Face Protection Safety goggles and face shieldIn situations with a potential for splashes, both chemical goggles and a face shield must be worn.[6] For low splash potential, safety glasses with side shields may be sufficient.[6]
Respiratory Protection RespiratorRequired when dusts are generated or when working outside of a well-ventilated area.[1] The type of respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[6]
Additional Protection Head, hair, and shoe coversDisposable head, hair (including beard and mustache), and shoe covers should be worn to minimize contamination.[5]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure proper ventilation.[1]
  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
  • Before starting, ensure all necessary PPE is available and in good condition.

2. Donning PPE:

  • Follow a strict donning procedure to ensure complete protection. This typically involves putting on shoe covers, gown, hair cover, mask, eye protection, and then gloves (often two pairs are recommended for handling hazardous compounds).[5][7]

3. Handling the Chemical:

  • Avoid generating dust.[1][4] Use dry clean-up procedures if any spills occur.[4]
  • Do not eat, drink, or smoke in the designated handling area.[1][3]
  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][3]

4. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek immediate medical attention.[1]
  • In case of eye contact: Immediately rinse the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1]
  • If inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Call for immediate medical assistance.[1]
  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, wipes, disposable gowns) in a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[4]
  • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

2. Container Disposal:

  • For empty containers, the first rinse must be collected and disposed of as hazardous waste.[8]
  • If the chemical is highly toxic (which this compound is), the first three rinses of the container must be collected and disposed of as hazardous waste.[8]
  • After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.

3. Spill Cleanup:

  • In the event of a spill, clear the area of all personnel.
  • Wearing appropriate PPE, clean up the spill immediately.
  • Use an inert absorbent material for liquid spills.
  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[4]
  • Place all contaminated cleanup materials into a designated hazardous waste container.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_area 1. Designate Work Area (Chemical Fume Hood) check_safety 2. Verify Eyewash/Shower Accessibility gather_ppe 3. Assemble All Required PPE don_ppe 4. Don PPE in Correct Sequence gather_ppe->don_ppe handle_chem 5. Conduct Experiment (Avoid Dust Generation) wash_hands 6. Wash Hands Thoroughly After Handling collect_waste 7. Segregate and Collect Hazardous Waste wash_hands->collect_waste rinse_container 8. Triple Rinse Empty Containers (Collect Rinsate) dispose_waste 9. Dispose of Waste via Authorized Channels

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.